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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Prospective Crystallographic Analysis of 2-Cyclopropyl-2-methanesulfonylacetic Acid

A Note on Data Availability: As of the latest search, a definitive, publicly available crystal structure for 2-Cyclopropyl-2-methanesulfonylacetic acid has not been deposited in major crystallographic databases, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Data Availability: As of the latest search, a definitive, publicly available crystal structure for 2-Cyclopropyl-2-methanesulfonylacetic acid has not been deposited in major crystallographic databases, including the Cambridge Structural Database (CSD).[1][2] This guide is therefore presented from the perspective of a Senior Application Scientist, outlining the comprehensive experimental and analytical workflow that would be employed to determine and analyze its crystal structure. This document serves as both a methodological blueprint and a forward-looking analysis of the anticipated structural features of this molecule.

Introduction: The Scientific Imperative

2-Cyclopropyl-2-methanesulfonylacetic acid is a molecule of significant interest, featuring a unique combination of a sterically demanding cyclopropyl group and a strongly electron-withdrawing methanesulfonyl moiety, both attached to a chiral center. This structural arrangement has profound implications for its chemical reactivity, acidity, and potential interactions with biological targets. Understanding its three-dimensional structure is paramount for rational drug design, polymorphism screening, and optimizing its solid-state properties for pharmaceutical development.

This guide will detail the necessary steps to elucidate the crystal structure of 2-Cyclopropyl-2-methanesulfonylacetic acid via single-crystal X-ray diffraction, from material synthesis and crystallization to data analysis and interpretation.

Part 1: Synthesis and Crystallization - The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material. While various synthetic routes to similar cyclopropyl derivatives exist, a common approach involves the modification of a cyclopropylacetic acid precursor.[3][4]

Hypothetical Synthetic Pathway

A plausible synthesis would involve the alpha-sulfonylation of a suitable 2-cyclopropylacetic acid derivative. The purity of the final compound is critical; impurities can inhibit crystallization or lead to disordered structures.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin with a range of solvents with varying polarities (e.g., acetone, ethanol, ethyl acetate, toluene, heptane). The goal is to find a solvent in which the compound has moderate solubility.

  • Technique Screening:

    • Slow Evaporation: Prepare saturated or near-saturated solutions in small vials, loosely capped to allow for slow solvent evaporation at a constant temperature.

    • Vapor Diffusion (Hanging and Sitting Drop): A solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble), promoting slow crystal growth.

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or below, to induce crystallization.

  • Optimization: Once initial crystal "hits" are identified, refine the conditions by systematically varying the solvent ratios, temperature, and concentration to grow larger, well-defined single crystals.

Diagram: Crystallization Workflow

G cluster_0 Material Preparation cluster_1 Crystallization Screening cluster_2 Analysis & Optimization Synthesis Synthesis of High-Purity 2-Cyclopropyl-2-methanesulfonylacetic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Screening Initial Screening (Multiple Solvents & Techniques) Purification->Screening Evaporation Slow Evaporation Screening->Evaporation VaporDiffusion Vapor Diffusion Screening->VaporDiffusion Cooling Cooling Screening->Cooling Microscopy Microscopic Inspection of Crystal Hits Evaporation->Microscopy VaporDiffusion->Microscopy Cooling->Microscopy Optimization Optimization of Conditions (Concentration, Temperature) Microscopy->Optimization DiffractionQuality Diffraction-Quality Single Crystal Optimization->DiffractionQuality

Caption: Workflow for obtaining diffraction-quality single crystals.

Part 2: Single-Crystal X-ray Diffraction - Visualizing the Molecular Architecture

With a suitable crystal, the next step is to perform X-ray diffraction analysis to determine the arrangement of atoms in the crystal lattice.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Diffractometer Setup: The experiment is conducted on a modern single-crystal X-ray diffractometer, often equipped with a CCD or CMOS detector.[5]

    • Radiation Source: A common choice is a fine-focus sealed tube or a microfocus source generating Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

    • Temperature: Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, leading to higher quality data.

  • Unit Cell Determination: A short series of initial frames are collected to locate diffraction spots. These are used to determine the dimensions and angles of the unit cell and to assign the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., omega and phi scans). The exposure time per frame and the total number of frames are optimized to ensure good signal-to-noise and data completeness.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections, apply corrections for experimental factors (like Lorentz and polarization effects), and generate a final reflection file.

Diagram: X-ray Diffraction Data Acquisition

Caption: From single crystal to processed diffraction data.

Part 3: Structure Solution and Refinement - From Data to Model

The processed reflection data allows for the determination of the crystal structure.

Computational Protocol: Structure Solution and Refinement

  • Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined. This defines the symmetry elements present in the crystal.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule's structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This involves adjusting atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Model Validation: The quality of the final model is assessed using various metrics, including R-factors (R1, wR2), goodness-of-fit (GooF), and an analysis of the residual electron density map. The final structural information is typically saved in a Crystallographic Information File (CIF).[6]

Anticipated Crystallographic Data

Based on common organic molecules, a hypothetical set of crystallographic data for 2-Cyclopropyl-2-methanesulfonylacetic acid is presented below.

ParameterAnticipated Value
Chemical FormulaC₆H₁₀O₄S
Formula Weight178.21 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (common for chiral molecules)
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105 (for monoclinic)
Volume (ų)1000 - 1500
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.3 - 1.5
R-factor (R1)< 0.05
wR2 (all data)< 0.15

Part 4: Structural Analysis and Interpretation

With a refined crystal structure, a detailed analysis of its molecular and supramolecular features can be performed.

Molecular Geometry

Key areas of interest within the molecular structure of 2-Cyclopropyl-2-methanesulfonylacetic acid would include:

  • Bond Lengths and Angles: Examination of the C-S, S=O, and C-C bonds within the cyclopropyl ring to assess strain and electronic effects.

  • Torsion Angles: The conformation of the methanesulfonyl and carboxylic acid groups relative to the cyclopropyl ring will be critical in understanding steric hindrance and intramolecular interactions.

Supramolecular Interactions and Crystal Packing

The crystal packing is governed by intermolecular interactions. For this molecule, the primary interaction is expected to be hydrogen bonding involving the carboxylic acid group.

  • Hydrogen Bonding: Carboxylic acids commonly form hydrogen-bonded dimers. It will be crucial to determine if this classic synthon is present or if the methanesulfonyl group participates in or disrupts this pattern through weaker C-H···O interactions.

  • Packing Motifs: The overall arrangement of molecules in the crystal lattice will define the material's bulk properties. Analysis of the packing will reveal how the sterically demanding cyclopropyl and sulfonyl groups are accommodated.

Conclusion

Elucidating the crystal structure of 2-Cyclopropyl-2-methanesulfonylacetic acid through single-crystal X-ray diffraction is a critical step in fully characterizing this compound. This guide outlines a robust and systematic approach, from the foundational step of crystal growth to the intricacies of data analysis and structural interpretation. The resulting three-dimensional model would provide invaluable insights for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships and paving the way for its future applications.

References

  • PubChem. 2-cyclopropyl-2-(methylsulfanyl)acetic acid. National Center for Biotechnology Information. [Link]

  • CCDC. ADDoPT. The Cambridge Crystallographic Data Centre. [Link]

  • Maastricht University Library. CSD - Cambridge Structural Database. [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. The Cambridge Crystallographic Data Centre. [Link]

  • Digital Curation Centre. CIF - Crystallographic Information Framework. [Link]

  • CCDC. Access Structures. The Cambridge Crystallographic Data Centre. [Link]

  • Wang, W., & Shen, Y.-M. (2012). Synthesis of 2-(t-Butyl)dimethyl-silyloxy-2-cyclopropyl-1-ethyl-triphenylphosphonium iodide and Its Crystal Structure. Asian Journal of Chemistry, 24(11), 5131-5133.
  • Chemical Substance Information. 2-[1-(methanesulfonylmethyl)cyclopropyl]acetic acid. [Link]

  • PubChem. 2-Cyclopropyl-2-(2-methylphenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Materials Project. Materials Explorer. [Link]

  • Berman, H. M., et al. (1996). The Macromolecular Crystallographic Information File (mmCIF). Acta Crystallographica Section D: Biological Crystallography, 52(Pt 1), 49–57.
  • Li, Y., et al. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. Molecules, 18(11), 13858-13871.
  • Goldman, N., et al. (2010). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Organic letters, 12(20), 4624–4627.
  • Pan, Y., & Chen, F. (2011). Monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o340.
  • Google Patents. CN103539714A - Preparation methods of 1-(mercaptomethyl)
  • ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]

  • Morris, R. V., et al. (2015). Transmission X-ray Diffraction (XRD) Patterns Relevant to the MSL CheMin Amorphous Component: Sulfates and Silicates. 46th Lunar and Planetary Science Conference, 1321.

Sources

Exploratory

thermodynamic stability of 2-Cyclopropyl-2-methanesulfonylaceticacid at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of 2-Cyclopropyl-2-methanesulfonylacetic acid at Room Temperature Abstract This technical guide provides a comprehensive analysis of the predicted thermodynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-Cyclopropyl-2-methanesulfonylacetic acid at Room Temperature

Abstract

This technical guide provides a comprehensive analysis of the predicted thermodynamic stability of 2-Cyclopropyl-2-methanesulfonylacetic acid at ambient conditions. In the absence of direct empirical data for this specific molecule, this document synthesizes information from established chemical principles and studies on analogous structures to forecast its reactivity and potential degradation pathways. The molecule incorporates a strained cyclopropyl ring, an electron-withdrawing methanesulfonyl group, and a labile carboxylic acid moiety, creating a unique stability profile. We predict that the primary degradation routes will involve acid-catalyzed ring-opening of the cyclopropyl group and thermal or base-catalyzed decarboxylation. This guide outlines a plausible synthetic route, details the mechanistic basis for the predicted instabilities, and provides robust, step-by-step experimental protocols for a comprehensive stability assessment using forced degradation studies and modern analytical techniques. This framework is designed to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the stability of this and structurally related compounds.

Introduction

2-Cyclopropyl-2-methanesulfonylacetic acid is a novel chemical entity whose potential applications in pharmaceuticals and materials science are contingent upon a thorough understanding of its chemical stability. The molecule's structure presents a confluence of functionalities with competing reactivity profiles:

  • The Cyclopropyl Ring: A highly strained three-membered carbocycle, susceptible to ring-opening reactions under various conditions, particularly acidic catalysis.[1][2]

  • The Methanesulfonyl Group: A strongly electron-withdrawing group that increases the acidity of the α-proton and influences the stability of adjacent functional groups. The carbon-sulfone bond itself is generally robust.[3]

  • The Carboxylic Acid Group: A functional group prone to decarboxylation, a reaction that can be facilitated by adjacent activating groups.[4][5]

Understanding the interplay of these groups is critical for predicting the compound's shelf-life, defining appropriate storage conditions, and developing stable formulations. This guide provides a predictive stability assessment and a detailed experimental blueprint for its empirical validation.

Proposed Synthesis of 2-Cyclopropyl-2-methanesulfonylacetic acid

A robust synthesis is the first step in understanding a molecule. A plausible route to the target compound could involve the α-sulfonylation of a cyclopropylacetic acid derivative. This provides context for potential impurities that could influence stability.

Synthesis_Workflow cluster_0 Step 1: Willgerodt-Kindler or similar rearrangement cluster_1 Step 2: Deprotonation cluster_2 Step 3: α-Sulfonylation cluster_3 Step 4: Saponification A Cyclopropyl methyl ketone B Substituted cyclopropane acetic acid ethyl ester A->B e.g., Lead(IV) acetate, Triethylorthoformate [6] C Ethyl 2-Cyclopropylacetate B->C Hydrolysis & Esterification D α-lithiated enolate C->D LDA, THF, -78 °C E Ethyl 2-Cyclopropyl-2-methanesulfonylacetate D->E Methanesulfonyl chloride F 2-Cyclopropyl-2-methanesulfonylacetic acid E->F 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed synthetic pathway for 2-Cyclopropyl-2-methanesulfonylacetic acid.

Predicted Degradation Pathways

The thermodynamic stability of 2-Cyclopropyl-2-methanesulfonylacetic acid at room temperature is governed by the activation barriers of its potential degradation pathways. While likely stable in a pure, solid state under inert and dark conditions, its stability can be compromised by environmental factors such as acid, base, heat, light, and oxidizing agents.

Acid-Catalyzed Ring-Opening

This is predicted to be the most significant degradation pathway. The high ring strain of the cyclopropyl group makes it susceptible to cleavage. Protonation of the carbonyl oxygen of the carboxylic acid enhances the electrophilicity of the α-carbon, facilitating a ring-opening cascade to form a more stable carbocation intermediate, which can then be trapped by water or other nucleophiles.[1] This reaction is well-documented for cyclopropyl ketones, which are structurally analogous.[2][6]

Decarboxylation

The loss of CO2 from the carboxylic acid moiety is a common degradation route for many organic acids.[4] For the title compound, this process could be catalyzed by heat or strong bases. The stability of the resulting α-sulfonyl carbanion intermediate would play a crucial role in the kinetics of this reaction. While decarboxylative sulfonylation is a known synthetic reaction, it typically requires catalysts and energy input, suggesting that spontaneous decarboxylation at room temperature may be slow but not negligible over long-term storage.[5][7]

Oxidative Degradation

The cyclopropyl group can be susceptible to oxidative cleavage, potentially leading to a variety of ring-opened products. This pathway would likely require the presence of oxidizing agents and could be initiated by radical mechanisms.[8]

Photodegradation

Exposure to light, particularly in the UV spectrum, can induce radical reactions. The sulfonyl group can act as a photosensitizer, potentially leading to the formation of sulfonyl radicals and subsequent degradation cascades.[9][10]

Degradation_Pathways cluster_acid Acidic Conditions (H+) cluster_base_heat Basic (OH-) or Thermal (Δ) Conditions cluster_oxidative Oxidative Conditions ([O]) cluster_photo Photolytic Conditions (hν) Parent 2-Cyclopropyl-2-methanesulfonylacetic acid RingOpened Ring-Opened Products (e.g., γ-keto sulfonic acid) Parent->RingOpened Protonation & C-C Cleavage [1, 3] Decarboxylated Cyclopropyl methyl sulfone + CO2 Parent->Decarboxylated Decarboxylation [2, 4] Oxidized Oxidized Ring-Opened Products Parent->Oxidized Radical Oxidation [5] Photodegradants Radical-derived Products Parent->Photodegradants Sulfonyl Radical Formation [27]

Caption: Predicted major degradation pathways for the target molecule.

Experimental Framework for Stability Assessment

To empirically determine the stability of 2-Cyclopropyl-2-methanesulfonylacetic acid, a forced degradation study is essential. This involves subjecting the compound to stress conditions more severe than room temperature to accelerate degradation and identify potential products.

Experimental_Workflow Start Pure Drug Substance: 2-Cyclopropyl-2-methanesulfonylacetic acid ForcedDegradation Protocol 1: Forced Degradation Study (Acid, Base, H2O2, Heat, Light) Start->ForcedDegradation MethodDev Protocol 2: Develop Stability-Indicating HPLC-UV Method Start->MethodDev Analysis Analyze Stressed Samples ForcedDegradation->Analysis MethodDev->Analysis ID Protocol 3: Identify Degradants (LC-MS/MS, NMR) Analysis->ID Data Tabulate Data: % Degradation, Mass Balance Analysis->Data Report Establish Stability Profile & Degradation Pathways ID->Report Data->Report

Caption: Workflow for the comprehensive stability assessment of the target molecule.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and identify the intrinsic stability of the drug substance.

Materials:

  • 2-Cyclopropyl-2-methanesulfonylacetic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Type I Purified Water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 ACN:Water mixture.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Keep samples at 60°C for 24 hours. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Keep samples at room temperature (25°C). Withdraw aliquots at 0, 1, 2, and 4 hours. Neutralize with an equivalent amount of HCl before analysis. Rationale: Base-catalyzed reactions are often faster than acid-catalyzed ones.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours. Withdraw aliquots at suitable intervals.

  • Thermal Degradation:

    • Store the solid compound in a calibrated oven at 80°C for 7 days.

    • Prepare a solution of the compound (1 mg/mL) and heat at 80°C for 24 hours. Sample at intervals.

  • Photostability:

    • Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a chromatographic method that separates the parent compound from all process impurities and degradation products.

Instrumentation: HPLC with a Diode Array Detector (DAD) or multi-wavelength UV detector.

Method Parameters (Starting Point):

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 210 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

Validation: The method's specificity will be confirmed by analyzing the stressed samples. Peak purity analysis using the DAD is crucial to ensure that the parent peak is free from any co-eluting degradants.

Protocol 3: Identification of Degradants by LC-MS

Objective: To elucidate the structure of significant degradation products.

Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

Procedure:

  • Analyze the stressed samples using the developed HPLC method, with the eluent directed into the MS detector.

  • Obtain the exact mass of the parent ion and any new peaks observed in the chromatograms.

  • Fragment the ions of interest (MS/MS) to obtain structural information.

  • Correlate the observed masses with the predicted degradation products from Section 3. For example, a mass corresponding to the loss of 44 Da (CO₂) would confirm decarboxylation.

Data Presentation and Interpretation

The results from the forced degradation study should be summarized to provide a clear overview of the compound's stability profile.

Table 1: Hypothetical Forced Degradation Data for 2-Cyclopropyl-2-methanesulfonylacetic acid

Stress ConditionDuration% Assay of Parent% DegradationMajor Degradant(s) (Peak Area %)Mass Balance (%)
Control 24 h99.8< 0.2-100.0
0.1 M HCl, 60°C 24 h85.214.8D1 (9.5%), D2 (4.1%)98.8
0.1 M NaOH, 25°C 4 h90.59.5D3 (8.9%)99.4
3% H₂O₂, 25°C 24 h96.33.7D4 (3.1%)99.4
Heat (Solid), 80°C 7 days98.11.9D3 (1.5%)99.6
Photolysis (Solution) -92.77.3D5 (3.8%), D6 (2.5%)99.0

Interpretation: The data in this hypothetical table would suggest that the compound is most sensitive to acidic conditions, leading to significant degradation and the formation of multiple products (likely from ring-opening). It also shows moderate sensitivity to basic conditions and light, with a primary degradant (D3) likely corresponding to the decarboxylated product. The compound exhibits good stability against oxidation and thermal stress in the solid state. A good mass balance (>98%) indicates that all major degradation products are being detected by the analytical method.

Conclusion and Recommendations

Based on theoretical analysis of its constituent functional groups, 2-Cyclopropyl-2-methanesulfonylacetic acid is predicted to be moderately stable at room temperature in a pure, solid form. The primary liabilities are its susceptibility to acid-catalyzed ring-opening and, to a lesser extent, base-catalyzed or thermal decarboxylation .

Recommendations for Handling and Storage:

  • Storage: The compound should be stored at controlled room temperature or under refrigeration (2-8°C), protected from light.

  • pH Control: In solution, the pH should be maintained in the neutral to slightly acidic range (pH 4-6) to minimize both acid-catalyzed ring-opening and base-catalyzed decarboxylation. Contact with strong acids and bases should be strictly avoided.

  • Inert Atmosphere: For long-term storage, packaging under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential oxidative degradation.

The experimental framework provided in this guide offers a robust pathway to empirically verify these predictions and establish a definitive stability profile, which is a critical step in the journey of any new chemical entity toward practical application.

References

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  • Wang, T., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. Available from: [Link]

  • ResearchGate. (2025). Novel Synthesis of Substituted Cyclopropane Acetic Acid Ethyl Esters from Cyclopropyl Alkyl Ketones. Available from: [Link]

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  • Google Patents. (2020). Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.
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Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Cyclopropyl-2-methanesulfonylacetic Acid

Executive Summary In modern drug discovery, the strategic incorporation of bifunctional building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-Cyclopropyl-2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of bifunctional building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-Cyclopropyl-2-methanesulfonylacetic acid (CAS: 1488033-28-8) represents a highly specialized reagent that introduces both a conformationally restricting cyclopropyl ring and a metabolically robust methanesulfonyl group[1].

As application scientists, we do not select building blocks arbitrarily. The dual presence of an alpha-cyclopropyl group and an alpha-sulfonyl group adjacent to a carboxylic acid creates a unique stereoelectronic environment. This whitepaper provides an in-depth technical analysis of its structural properties, the causality behind its pharmacological utility, and field-proven, self-validating protocols for its incorporation into complex APIs.

Structural Identity and Physicochemical Data

Accurate physicochemical profiling is the foundation of any synthetic campaign. The compound features a highly acidic alpha-proton due to the synergistic electron-withdrawing effects of the adjacent sulfonyl and carboxyl moieties.

Quantitative Data Summary
PropertyVerified Value
IUPAC Name 2-Cyclopropyl-2-(methylsulfonyl)acetic acid
CAS Registry Number 1488033-28-8[2]
Molecular Formula C₆H₁₀O₄S[3]
Molecular Weight 178.21 g/mol [1]
Monoisotopic Mass 178.02998 Da[3]
SMILES CS(=O)(=O)C(C1CC1)C(=O)O[2]
InChIKey ULYOAUQEKKBNJJ-UHFFFAOYSA-N[3]

Data corroborated by PubChemLite and commercial chemical registries[2][3].

Mechanistic Utility in Drug Design (The "Why")

Understanding the causality behind experimental choices requires deconstructing the molecule into its functional pharmacophores.

  • The Cyclopropyl Motif: Unlike open-chain alkyl groups (e.g., isopropyl), the cyclopropyl ring increases the Fsp3​ character of the target molecule while minimizing the lipophilicity penalty ( logD ). It restricts bond rotation, locking the molecule into a bioactive conformation that often enhances target binding affinity.

  • The Methanesulfonyl Group: Thioethers and sulfoxides are highly susceptible to oxidative metabolism by hepatic CYPs. The fully oxidized methanesulfonyl group bypasses this metabolic liability. Furthermore, its high dipole moment serves as a powerful hydrogen-bond acceptor, improving aqueous solubility.

  • The Alpha-Carbon Reactivity: The extreme electron deficiency at the alpha-carbon makes this building block highly reactive but prone to side reactions (such as decarboxylation or ketene formation) under harsh basic conditions.

Pharmacophore Compound 2-Cyclopropyl-2-methanesulfonylacetic acid CAS: 1488033-28-8 Cyclopropyl Cyclopropyl Ring Compound->Cyclopropyl Sulfonyl Methanesulfonyl Group Compound->Sulfonyl Carboxyl Carboxylic Acid Compound->Carboxyl Metabolic Metabolic Stability & Conformational Restriction Cyclopropyl->Metabolic HBA Strong H-Bond Acceptor & Aqueous Solubility Sulfonyl->HBA Coupling Amidation & Decarboxylative Coupling Carboxyl->Coupling

Fig 1: Pharmacophore mapping and functional impact of CAS 1488033-28-8.

Experimental Protocols: Amide Bond Formation

When coupling 2-cyclopropyl-2-methanesulfonylacetic acid to an amine, standard carbodiimide chemistry (e.g., EDC/HOBt) often yields poor conversions due to the steric bulk of the cyclopropyl ring and the electronic deactivation of the carboxylate.

Expertise Insight: We mandate the use of HATU (a uronium-based coupling agent) to rapidly form the highly reactive 7-aza-HOBt ester. Furthermore, the reaction must be initiated at 0°C. The highly acidic alpha-proton makes the activated ester susceptible to base-catalyzed decarboxylation if the temperature is not strictly controlled.

Step-by-Step Methodology

1. Reagent Preparation & Activation (0°C)

  • Charge a dry, argon-flushed round-bottom flask with 2-cyclopropyl-2-methanesulfonylacetic acid (1.0 equiv, 1.0 mmol).

  • Dissolve in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Cool the reaction vessel to 0°C using an ice-water bath.

  • Add HATU (1.1 equiv, 1.1 mmol) followed dropwise by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol).

  • Causality Check: DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile, while effectively deprotonating the carboxylic acid.

2. Amine Coupling (0°C to RT)

  • Stir the activation mixture for exactly 15 minutes at 0°C.

  • Add the target primary or secondary amine (1.2 equiv, 1.2 mmol) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C) over 2 to 4 hours.

3. Self-Validating Analytical Check

  • Withdraw a 10 µL aliquot, dilute in 1 mL of MeCN/H₂O (1:1), and inject into the LC-MS.

  • Validation Metric: Monitor the disappearance of the parent acid mass. According to predictive mass profiling, the unreacted acid will show an [M−H]− adduct at m/z 177.02 in negative ESI mode, and an [M+NH4​]+ adduct at m/z 196.06 in positive ESI mode[3]. Confirm the presence of the product [M+H]+ peak.

4. Workup and Isolation

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL).

  • Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to quantitatively remove residual DMF, followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Start Start: 2-Cyclopropyl-2-methanesulfonylacetic acid (1.0 eq) Activation Activation: Add HATU (1.1 eq) + DIPEA (2.5 eq) in anhydrous DMF at 0°C Start->Activation Prevents early decarboxylation Amine Coupling: Add Primary/Secondary Amine (1.2 eq) Warm to RT for 2-4 hours Activation->Amine Active ester formation Validation Validation: LC-MS Monitoring Check for product[M+H]+ Amine->Validation Reaction progression check Workup Workup: EtOAc extraction, wash with 5% LiCl, brine, dry over Na2SO4 Validation->Workup >95% conversion confirmed

Fig 2: Optimized amidation workflow for alpha-sulfonyl carboxylic acids.

Conclusion

2-Cyclopropyl-2-methanesulfonylacetic acid (CAS: 1488033-28-8) is a potent structural modifier in medicinal chemistry. By understanding the rigorous stereoelectronic demands of its alpha-sulfonyl and cyclopropyl groups, researchers can bypass common synthetic pitfalls like decarboxylation and low coupling yields. Adhering to the temperature-controlled, highly activated workflows detailed above ensures reliable, scalable integration of this building block into advanced pharmaceutical intermediates.

References

  • PubChemLite. "2-cyclopropyl-2-methanesulfonylaceticacid (C6H10O4S) - Structural and Mass Profiling". Université du Luxembourg.
  • Aaronchem. "1488033-28-8 | MFCD21287484 | 2-cyclopropyl-2-methanesulfonylacetic acid".
  • Molport. "2-cyclopropyl-2-methanesulfonylacetic acid | 1488033-28-8 | Buy Now".

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Cyclopropyl-2-methanesulfonylacetic Acid: A Detailed Protocol for Researchers

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Cyclopropyl-2-methanesulfonylacetic acid, a molecule of interest for researchers in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Cyclopropyl-2-methanesulfonylacetic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is presented in three main stages: the formation of diethyl 2-cyclopropylmalonate, the introduction of the methanesulfonyl group via α-sulfonylation, and finally, hydrolysis and decarboxylation to yield the target compound. This guide emphasizes the rationale behind the choice of reagents and reaction conditions, ensuring both scientific integrity and practical applicability for researchers.

Introduction

Cyclopropyl motifs are of significant interest in medicinal chemistry due to their unique conformational properties and their ability to modulate the physicochemical properties of drug candidates. Similarly, the methanesulfonyl group is a common substituent in pharmacologically active molecules, often enhancing their solubility and metabolic stability. The combination of these two functionalities in 2-Cyclopropyl-2-methanesulfonylacetic acid creates a novel building block for the synthesis of new chemical entities with potential therapeutic applications. This protocol details a plausible and accessible synthetic route for its preparation in a laboratory setting.

Overall Synthetic Scheme

The synthesis of 2-Cyclopropyl-2-methanesulfonylacetic acid is proposed to proceed through the following three-step sequence, starting from diethyl malonate.

Synthesis_Scheme A Diethyl malonate B Diethyl 2-cyclopropylmalonate A->B 1. NaOEt, EtOH 2. Cyclopropyl bromide C Diethyl 2-cyclopropyl-2-(methylsulfonyl)malonate B->C 1. NaH, THF 2. Methanesulfonyl chloride D 2-Cyclopropyl-2-methanesulfonylacetic acid C->D 1. LiOH, H2O/THF 2. HCl (aq)

Caption: Overall synthetic route for 2-Cyclopropyl-2-methanesulfonylacetic acid.

PART 1: Synthesis of Diethyl 2-cyclopropylmalonate

The initial step involves the alkylation of diethyl malonate with cyclopropyl bromide. This is a classic malonic ester synthesis that proceeds via the formation of a stabilized enolate, which then acts as a nucleophile.[1][2][3]

Experimental Protocol

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Cyclopropyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.

  • Formation of the Malonate Enolate: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate dropwise to the stirred solution. The formation of the sodium salt of diethyl malonate may result in the formation of a precipitate.[4]

  • Alkylation: To the stirred suspension of the malonate enolate, add cyclopropyl bromide dropwise via a dropping funnel. After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether. Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl 2-cyclopropylmalonate. The product can be further purified by vacuum distillation.

Causality and Insights:
  • Choice of Base: Sodium ethoxide is a suitable base for deprotonating diethyl malonate as the resulting conjugate acid (ethanol) is the solvent, thus not introducing any new reactive species. The pKa of diethyl malonate (around 13) is low enough to be effectively deprotonated by the ethoxide ion.[1]

  • Reaction Conditions: The reaction is typically run at reflux to ensure a sufficient reaction rate for the SN2 reaction between the enolate and the relatively unreactive cyclopropyl bromide.

  • Work-up: The aqueous work-up is necessary to remove unreacted sodium ethoxide and the sodium bromide byproduct.

PART 2: Synthesis of Diethyl 2-cyclopropyl-2-(methylsulfonyl)malonate

This step introduces the methanesulfonyl group at the α-position of the cyclopropyl-substituted malonic ester. This is achieved by deprotonation to form an enolate, followed by reaction with a suitable electrophilic sulfonylating agent.

Experimental Protocol

Materials:

  • Diethyl 2-cyclopropylmalonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methanesulfonyl chloride

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension in an ice bath. Add a solution of diethyl 2-cyclopropylmalonate in anhydrous THF dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for a period to ensure complete deprotonation, which is indicated by the cessation of hydrogen gas evolution.

  • Sulfonylation: To the freshly prepared enolate solution at 0 °C, add methanesulfonyl chloride dropwise. The reaction is typically rapid. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period, monitoring by TLC.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Insights:
  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that is suitable for the deprotonation of the less acidic α-proton of the substituted malonic ester.

  • Sulfonylating Agent: Methanesulfonyl chloride is a readily available and highly reactive electrophile for the introduction of the methanesulfonyl group.

  • Temperature Control: The reaction is performed at low temperature to control the reactivity of the reagents and minimize potential side reactions.

PART 3: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the two ester groups of the malonate, followed by decarboxylation of the resulting dicarboxylic acid to yield the final product.[5][6][7][8]

Experimental Protocol

Materials:

  • Diethyl 2-cyclopropyl-2-(methylsulfonyl)malonate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Saponification: In a round-bottom flask, dissolve diethyl 2-cyclopropyl-2-(methylsulfonyl)malonate in a mixture of THF and water. Add an excess of lithium hydroxide and heat the mixture to reflux. Monitor the hydrolysis of the esters by TLC.

  • Decarboxylation: After complete hydrolysis, cool the reaction mixture to room temperature and remove the THF under reduced pressure. Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 1-2. The acidification will likely cause the precipitation of the dicarboxylic acid intermediate, which will then decarboxylate upon further heating or even at room temperature, evidenced by the evolution of carbon dioxide. Gentle heating can be applied to ensure complete decarboxylation.

  • Work-up and Purification: Extract the acidic aqueous solution with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Cyclopropyl-2-methanesulfonylacetic acid. The product can be further purified by recrystallization.

Causality and Insights:
  • Hydrolysis Conditions: Basic hydrolysis (saponification) is a common and effective method for cleaving ester bonds. Lithium hydroxide is often used due to its high reactivity.

  • Decarboxylation: The presence of the electron-withdrawing sulfonyl group facilitates the decarboxylation of the malonic acid intermediate upon heating in an acidic medium. The reaction proceeds through a cyclic transition state.[8]

Characterization

The final product, 2-Cyclopropyl-2-methanesulfonylacetic acid, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the cyclopropyl, methanesulfonyl, and acetic acid moieties.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the sulfonyl group (S=O stretching).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the target compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Sodium metal and sodium hydride are highly reactive and flammable. They should be handled with extreme care under an inert atmosphere and away from water.

  • Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled with caution.

  • Concentrated acids and bases are corrosive. Handle with appropriate care.

References

Sources

Application

Application Note: Handling, Activation, and Synthetic Workflows for 2-Cyclopropyl-2-methanesulfonylacetic Acid

Executive Summary 2-Cyclopropyl-2-methanesulfonylacetic acid (CAS: 1488033-28-8) is a highly specialized, bifunctional building block utilized extensively in modern medicinal chemistry and drug discovery[1]. The incorpor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Cyclopropyl-2-methanesulfonylacetic acid (CAS: 1488033-28-8) is a highly specialized, bifunctional building block utilized extensively in modern medicinal chemistry and drug discovery[1]. The incorporation of both a cyclopropyl ring and a methanesulfonyl ( −SO2​CH3​ ) group at the alpha-position of a carboxylic acid provides unique physicochemical and structural properties.

The cyclopropyl group introduces critical steric bulk and enhances the metabolic stability of the resulting drug scaffold. Concurrently, the sulfonyl group acts as a strong electron-withdrawing group (EWG), modulating the acidity of the alpha-proton while serving as a potent hydrogen-bond acceptor in protein-ligand interactions. Because of these distinct features, this reagent is frequently deployed in the synthesis of advanced active pharmaceutical ingredients (APIs), including narrow-spectrum kinase inhibitors[2], antiparasitic spirocyclic isoxazolines[3], and monoacylglycerol acyltransferase 2 (MGAT2) inhibitors for metabolic diseases[4].

Physicochemical Properties & Data Summary

Understanding the baseline properties of this reagent is critical for calculating reaction stoichiometry and predicting chromatographic behavior during purification.

PropertyValue
Chemical Name 2-Cyclopropyl-2-methanesulfonylacetic acid
CAS Registry Number 1488033-28-8
Molecular Formula C6​H10​O4​S
Monoisotopic Mass 178.030 Da[5]
Molecular Weight 178.206 g/mol [6]
SMILES String CS(=O)(=O)C(C1CC1)C(=O)O[1]
Structural Features Highly acidic α -proton; Sterically hindered α -carbon

Reagent Handling, Storage, and Safety

  • Storage Causality: The compound contains a carboxylic acid adjacent to a strong electron-withdrawing sulfonyl group. This structural motif can be prone to slow decarboxylation if subjected to high heat. Therefore, it must be stored in a cool, dry, and dark environment (typically 2–8°C) under an inert atmosphere (argon or nitrogen) to prevent moisture-induced degradation and preserve the integrity of the carboxylic acid.

  • Handling & Safety: Standard laboratory personal protective equipment (PPE)—including nitrile gloves, safety goggles, and a lab coat—is required. Due to the fine crystalline nature of the solid, all weighing and transfer operations should be performed in a fume hood or ventilated enclosure to prevent the inhalation of dust, which can act as a respiratory and mucous membrane irritant.

Mechanistic Insights: Overcoming Steric Hindrance in Amidation

The primary synthetic application of 2-cyclopropyl-2-methanesulfonylacetic acid is the formation of complex amide scaffolds[2]. However, the alpha-carbon is highly sterically congested due to the adjacent cyclopropyl ring and the bulky methanesulfonyl moiety.

  • Why Standard Coupling Fails: Traditional coupling reagents (e.g., EDC/HOBt) often suffer from slow kinetics with this specific substrate. The slow activation rate leads to competitive side reactions, such as epimerization at the alpha-chiral center or the formation of unreactive N-acylureas.

  • The HATU Advantage: Utilizing HATU generates an extremely reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, hydrogen-bonding with the incoming amine to accelerate nucleophilic attack despite the severe steric bulk.

  • The CDI Alternative: For less nucleophilic amines (e.g., substituted anilines) or large-scale syntheses where uronium salts are cost-prohibitive, 1,1'-Carbonyldiimidazole (CDI) is the preferred activation agent[3]. CDI forms an active acyl imidazole intermediate. The irreversible release of CO2​ gas during this step thermodynamically drives the activation to completion.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (For Aliphatic and Moderately Hindered Amines)

Self-Validating System: The reaction progress can be visually and analytically tracked. The rapid dissolution of the reagent upon the addition of DIPEA confirms carboxylate salt formation. Furthermore, LC-MS analysis can easily detect the mass shift from the free acid ( m/z 177 [M−H]− )[5] to the target amide, validating the success of the coupling.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2-cyclopropyl-2-methanesulfonylacetic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Causality: Anhydrous DMF is critical to prevent the premature hydrolysis of the highly reactive HOAt ester intermediate back to the starting acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the solution.

    • Causality: A tertiary amine base is required to deprotonate the carboxylic acid and neutralize the acidic hexafluorophosphate counterion released from HATU. DIPEA is specifically chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

  • Activation: Cool the mixture to 0°C and add HATU (1.1 equiv) in one portion. Stir for 15 minutes.

    • Causality: Pre-activation at 0°C minimizes the risk of thermal decarboxylation and stabilizes the active ester before the amine is introduced.

  • Amine Addition: Add the target amine (1.1 equiv) dropwise. Allow the reaction to warm naturally to room temperature and stir for 4–12 hours until LC-MS indicates complete consumption of the active ester.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with ethyl acetate ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: CDI-Mediated Amidation (For Anilines and Weak Nucleophiles)
  • Activation: Dissolve 2-cyclopropyl-2-methanesulfonylacetic acid (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (DCM) or DMF. Add CDI (1.2 equiv) portion-wise at room temperature[3].

  • Observation: Stir the mixture for 30–60 minutes.

    • Causality: The evolution of CO2​ gas bubbles serves as a self-validating visual indicator that the acyl imidazole intermediate is successfully forming. Wait until gas evolution completely ceases before proceeding to ensure full activation.

  • Coupling: Add the target aniline/amine (1.0 equiv). If the amine is highly deactivated, add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Stir at room temperature, or heat to 50°C if steric hindrance stalls the reaction.

  • Workup: Dilute the mixture with DCM, then wash sequentially with 1M HCl (to remove unreacted amine and the imidazole byproduct) and brine. Dry the organic layer over Na2​SO4​ and concentrate.

Workflow Visualization

G A 2-Cyclopropyl-2-methanesulfonylacetic acid (Starting Reagent) B Carboxyl Activation (HATU/DIPEA or CDI) A->B Base / Solvent C Activated Intermediate (OAt Ester or Acyl Imidazole) B->C -H2O / -CO2 D Nucleophilic Attack (Primary/Secondary Amine) C->D E Target Amide Scaffold (e.g., Kinase/MGAT2 Inhibitor) D->E Amide Bond Formation

Fig 1: Mechanistic workflow for the amidation of 2-cyclopropyl-2-methanesulfonylacetic acid.

Sources

Method

scale-up manufacturing process for 2-Cyclopropyl-2-methanesulfonylaceticacid

Scale-Up Manufacturing Process for 2-Cyclopropyl-2-methanesulfonylacetic Acid: An Application Note Strategic Overview & Retrosynthetic Rationale 2-Cyclopropyl-2-methanesulfonylacetic acid (CAS: 1488033-28-8) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Scale-Up Manufacturing Process for 2-Cyclopropyl-2-methanesulfonylacetic Acid: An Application Note

Strategic Overview & Retrosynthetic Rationale

2-Cyclopropyl-2-methanesulfonylacetic acid (CAS: 1488033-28-8) is a highly functionalized, densely substituted building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Scaling up molecules with adjacent cyclopropyl and methanesulfonyl groups presents unique challenges, primarily regarding the control of highly reactive intermediates and the prevention of ring-opening side reactions.

As process scientists, we must design a route that avoids hazardous reagents where possible, ensures high atom economy, and guarantees reliable impurity purging. The most robust scalable route involves a three-stage sequence:

  • α-Bromination and Esterification of cyclopropylacetic acid via a modified Hell-Volhard-Zelinsky (HVZ) reaction.

  • Nucleophilic Sulfination using sodium methanesulfinate.

  • Saponification to yield the final free acid.

Converting the carboxylic acid to a methyl ester in Stage 1 is a critical strategic choice. Attempting the sulfination directly on the α-bromo acid would consume an equivalent of the nucleophile as a base, leading to thick, unmanageable suspensions and poor reaction kinetics.

Process Flow Architecture

G SM Cyclopropylacetic Acid Step1 Stage 1: α-Bromination & Esterification (PCl3, Br2, then MeOH) SM->Step1 Int1 Methyl 2-bromo-2-cyclopropylacetate Step1->Int1 Step2 Stage 2: Nucleophilic Sulfination (MeSO2Na, NMP, 60°C) Int1->Step2 Int2 Methyl 2-cyclopropyl-2-methanesulfonylacetate Step2->Int2 Step3 Stage 3: Saponification (NaOH, THF/H2O, then HCl) Int2->Step3 Product 2-Cyclopropyl-2-methanesulfonylacetic acid Step3->Product

Fig 1: Three-stage scalable synthetic workflow for 2-Cyclopropyl-2-methanesulfonylacetic acid.

Stage 1: α-Bromination and Esterification (Modified HVZ)

Expertise & Causality: The Hell-Volhard-Zelinsky (HVZ) reaction is highly effective for α-bromination but requires stringent engineering controls on scale. The formation of the acid bromide intermediate is accompanied by a delayed exotherm and vigorous off-gassing of hydrogen bromide (HBr) [1]. To mitigate thermal runaway, bromine is dosed continuously rather than in bulk. Quenching the resulting acid bromide with anhydrous methanol serves a dual purpose: it safely dissipates the reactive intermediate and yields the highly soluble methyl ester required for Stage 2.

Step-by-Step Protocol:

  • Charge a glass-lined reactor with cyclopropylacetic acid (1.0 eq) and phosphorus trichloride (PCl₃, 0.05 eq) under a nitrogen atmosphere.

  • Heat the mixture to 70°C.

  • Initiate a controlled subsurface dosing of bromine (Br₂, 1.1 eq) over 3 hours. Maintain jacket temperature cooling to absorb the delayed exotherm.

  • Stir at 80°C for 4 hours. This protocol acts as a self-validating system : the completion of the reaction is visually indicated by the cessation of HBr off-gassing, which perfectly correlates with GC-FID conversion metrics (>98%).

  • Cool the reactor to 0°C. Slowly dose anhydrous methanol (5.0 eq), maintaining the internal temperature below 20°C.

  • Workup: Quench the mixture into a 10% aqueous sodium thiosulfate solution to reduce residual bromine. Extract with methyl tert-butyl ether (MTBE). Wash the organic layer with brine and concentrate under reduced pressure to yield Methyl 2-bromo-2-cyclopropylacetate as a pale yellow oil.

Stage 2: Nucleophilic Sulfination

Expertise & Causality: Sodium methanesulfinate is an ambident nucleophile capable of reacting at either the sulfur atom (yielding the desired sulfone) or the oxygen atom (yielding an unstable sulfinate ester). In process chemistry, biasing this pathway is critical [2]. By utilizing a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) and a soft leaving group (bromide), the transition state is strongly driven toward S-alkylation, ensuring robust C-S bond formation [3].

Step-by-Step Protocol:

  • Charge the reactor with Methyl 2-bromo-2-cyclopropylacetate (1.0 eq) and anhydrous NMP (5 volumes).

  • Add sodium methanesulfinate (MeSO₂Na, 1.5 eq) in portions at 20°C.

  • Heat the suspension to 60°C and agitate for 8 hours.

  • Workup: Cool to 20°C and dilute with water (15 volumes) to dissolve inorganic salts. Extract the aqueous mixture with MTBE (3 x 5 volumes).

  • Self-Validating Purification: Wash the combined MTBE layers with water (3 x 5 volumes). Because NMP is highly water-soluble, this repeated aqueous wash guarantees the complete removal of the solvent, which is easily validated by the disappearance of the NMP peak in the IPC GC chromatogram.

  • Concentrate the organic layer to yield Methyl 2-cyclopropyl-2-methanesulfonylacetate.

Stage 3: Saponification and Isolation

Expertise & Causality: Hydrolysis of the ester must be performed under mild, ambient conditions to prevent potential retro-aldol-type cleavage or degradation of the cyclopropyl ring. The isolation strategy relies on a pH-driven crystallization. By washing the alkaline aqueous phase with an organic solvent before acidification, we purge any unreacted ester or neutral impurities.

Step-by-Step Protocol:

  • Dissolve Methyl 2-cyclopropyl-2-methanesulfonylacetate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and Water (1:1 v/v, 10 volumes).

  • Add 2M aqueous Sodium Hydroxide (NaOH, 1.2 eq) dropwise, maintaining the temperature at 20°C.

  • Stir for 4 hours until HPLC confirms complete consumption of the ester.

  • Strip the THF under reduced pressure (vacuum < 100 mbar, T < 35°C).

  • Wash the remaining aqueous layer with MTBE (2 x 3 volumes) and discard the organic wash.

  • Crystallization: Cool the aqueous layer to 5°C. Slowly dose 2M Hydrochloric Acid (HCl) until the pH reaches 1.5.

  • Self-Validating System: The crystallization protocol acts as a self-validating purification system; only the target carboxylic acid precipitates at pH 1.5, leaving trace sulfinic acid and neutral impurities perfectly dissolved in the mother liquor.

  • Filter the white crystalline solid, wash with ice-cold water, and dry under vacuum at 45°C to constant weight.

Quantitative Data & In-Process Controls (IPC) Summary

To ensure batch-to-batch reproducibility, the following IPCs and acceptance criteria must be integrated into the manufacturing batch record.

StageIntermediate / Final ProductTypical Yield (%)Target Purity (a/a %)Key IPC Method & Acceptance Criteria
Stage 1 Methyl 2-bromo-2-cyclopropylacetate85 – 88%> 95.0%GC-FID: Starting material < 2.0%
Stage 2 Methyl 2-cyclopropyl-2-methanesulfonylacetate78 – 82%> 97.0%HPLC-UV: Conversion > 99.0%; NMP < 0.1%
Stage 3 2-Cyclopropyl-2-methanesulfonylacetic acid88 – 92%> 99.5%HPLC-UV: Ester < 0.1%; Water Content (KF) < 0.5%

References

  • Title: Synthesis of α-Hydroxy Fatty Acids from Fatty Acids by Intermediate α-Chlorination with TCCA under Solvent-Free Conditions: A Way to Valorization of Waste Fat Biomasses Source: ACS Omega (2021) URL: [Link]

  • Title: Some Items of Interest to Process R&D Chemists and Engineers Source: Organic Process Research & Development (2023) URL: [Link]

  • Title: Development of a Robust Pd-Catalyzed C–S Coupling for the Synthesis of Janus Kinase Inhibitor GDC-9918 Source: Organic Process Research & Development (2024) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Cyclopropyl-2-methanesulfonylacetic acid

Welcome to the technical support resource for the synthesis of 2-Cyclopropyl-2-methanesulfonylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 2-Cyclopropyl-2-methanesulfonylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and FAQs in a direct question-and-answer format to improve your reaction yield and product purity.

Synthesis Overview

The synthesis of 2-Cyclopropyl-2-methanesulfonylacetic acid typically proceeds via a two-step route:

  • C-Alkylation: An active methylene compound, such as an ester of methanesulfonylacetic acid (e.g., ethyl methanesulfonylacetate), is deprotonated with a suitable base to form a nucleophilic carbanion. This carbanion then undergoes a nucleophilic substitution reaction with a cyclopropylmethyl halide (e.g., (bromomethyl)cyclopropane).

  • Hydrolysis: The resulting ester intermediate, ethyl 2-cyclopropyl-2-methanesulfonylacetate, is hydrolyzed under basic conditions, followed by acidic work-up, to yield the final carboxylic acid product.

General Reaction Pathway

Synthesis_Pathway cluster_0 Step 1: C-Alkylation cluster_1 Step 2: Hydrolysis A Ethyl Methanesulfonylacetate C Ethyl 2-Cyclopropyl-2- methanesulfonylacetate A->C  Base (e.g., NaH, K2CO3)  Solvent (e.g., THF, DMF) B (Bromomethyl)cyclopropane B->C D 2-Cyclopropyl-2- methanesulfonylacetic acid C->D  1. Base (e.g., NaOH, KOH)  2. Acid Work-up (e.g., HCl)

Caption: General two-step synthesis route for 2-Cyclopropyl-2-methanesulfonylacetic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Part 1: The C-Alkylation Step

The C-alkylation of the active methylene group is a critical step where yield can be compromised by side reactions and incomplete conversion.

Q1: My alkylation reaction shows low conversion or fails to proceed. What are the common causes and how can I improve the yield?

A1: Low conversion is often related to inefficient deprotonation of the starting ester, the choice of solvent, or reaction temperature.

  • Base Selection: The pKa of the α-proton on ethyl methanesulfonylacetate is acidic enough to be removed by various bases, but the choice is critical.

    • Strong, Non-nucleophilic Bases: Sodium hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is highly effective for complete deprotonation.

    • Carbonate Bases: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, often requiring a polar aprotic solvent like DMF or acetonitrile and sometimes elevated temperatures.[1] Using a phase-transfer catalyst can sometimes improve reactions with carbonate bases.[1]

  • Solvent: The solvent must be anhydrous, as water will quench the carbanion. Aprotic polar solvents like THF, DMF, and DMSO are preferred as they effectively solvate the cation of the base without interfering with the nucleophile.

  • Temperature: Deprotonation with strong bases like NaH is often performed at 0 °C to control the initial exothermic reaction, followed by warming to room temperature or gentle heating (40-60 °C) after the addition of the alkylating agent to drive the reaction to completion. If the reaction is slow at room temperature, cautiously increasing the temperature can improve the rate and yield.[2] However, excessively high temperatures can promote side reactions.[2]

Q2: I'm observing a significant amount of the O-alkylated byproduct. How can I favor C-alkylation?

A2: The formation of an O-alkylated byproduct is a classic issue in the alkylation of enolates. The ratio of C- to O-alkylation is influenced by the base's counter-ion, the solvent, and the electrophile.

  • Mechanism Insight: The enolate intermediate has two nucleophilic sites: the carbon and the oxygen. "Harder" electrophiles tend to react at the "harder" oxygen site, while "softer" electrophiles react at the "softer" carbon site.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) are generally preferred for C-alkylation. They strongly solvate the cation (e.g., Na⁺), leaving a "naked," highly reactive carbanion which favors C-alkylation. In contrast, polar protic solvents can form hydrogen bonds with the oxygen atom of the enolate, making it less available for reaction and thus disfavoring O-alkylation.

  • Counter-ion Effect: Using bases with larger, "softer" cations like potassium (K⁺) or cesium (Cs⁺) can sometimes favor C-alkylation compared to smaller ions like lithium (Li⁺) or sodium (Na⁺).

Q3: My product mixture contains a significant amount of dialkylated species. How can I prevent this?

A3: Dialkylation occurs when the mono-alkylated product is deprotonated by excess base and reacts with another molecule of the electrophile.

  • Stoichiometry Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the base relative to the starting ester.

  • Controlled Addition: Add the base to the ester at a low temperature (e.g., 0 °C) to form the enolate. Then, add the alkylating agent slowly to this solution. This ensures that the electrophile reacts with the enolate of the starting material before it can react with the enolate of the product. Some protocols suggest adding the base to a mixture of the ester and the alkylating agent, but this can be less effective.

  • Equivalent of Alkylating Agent: Avoid using a large excess of the (bromomethyl)cyclopropane. A stoichiometry of 1.0 to 1.2 equivalents relative to the starting ester is typically sufficient.

Troubleshooting Flowchart: C-Alkylation Step

Troubleshooting_Alkylation Start Low Yield in Alkylation Step Check_Conversion Is Starting Material (SM) Consumed? Start->Check_Conversion Byproducts Are Byproducts Observed? Check_Conversion->Byproducts Yes Incomplete_Deprot Issue: Incomplete Deprotonation Solution: 1. Use stronger base (e.g., NaH). 2. Ensure anhydrous conditions. 3. Increase reaction time/temp. Check_Conversion->Incomplete_Deprot No O_Alkylation O-Alkylation Detected? Byproducts->O_Alkylation Yes Dialkylation Dialkylation Detected? O_Alkylation->Dialkylation No O_Alk_Sol Solution: 1. Use polar aprotic solvent (DMF). 2. Try bases with larger cations (K₂CO₃, Cs₂CO₃). O_Alkylation->O_Alk_Sol Yes Dialk_Sol Solution: 1. Use ~1.05 eq. of base. 2. Add alkylating agent slowly. 3. Avoid excess alkylating agent. Dialkylation->Dialk_Sol Yes Other_Byproducts Other Byproducts Solution: Lower reaction temperature to prevent decomposition. Dialkylation->Other_Byproducts No

Caption: A logical guide to troubleshooting common issues in the C-alkylation step.

Part 2: The Ester Hydrolysis Step

Hydrolysis (saponification) of the sterically hindered ester can be challenging, requiring careful optimization to avoid product degradation.

Q4: The hydrolysis of my ester intermediate is incomplete, even after prolonged reaction times. How can I drive the reaction to completion?

A4: The ester, being substituted at the α-position with both a methanesulfonyl and a cyclopropyl group, can be sterically hindered, slowing down hydrolysis.

  • Increase Temperature: Refluxing the reaction mixture is a common strategy. A typical condition is using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a co-solvent like methanol, ethanol, or THF under reflux.

  • Stronger Base/Higher Concentration: Increasing the concentration of the aqueous base (e.g., from 2M to 6M NaOH) can accelerate the rate of saponification.

  • Alternative Co-solvents: If solubility is an issue, using a co-solvent with a higher boiling point, such as 1,4-dioxane, can allow for higher reaction temperatures.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting ester. The cyclopropyl group can lend significant hydrolytic stability to esters, potentially requiring more forcing conditions than anticipated.[3]

Q5: I'm observing a low yield after work-up, possibly due to product degradation. How can I perform the hydrolysis more gently?

A5: While forcing conditions can drive the reaction, they can also lead to side reactions like desulfonation, especially at high temperatures and extreme pH.

  • Temperature Control: Find the lowest effective temperature for hydrolysis. It may be more efficient to run the reaction for a longer time at a moderate temperature (e.g., 60 °C) than for a short time at a high reflux temperature.[2]

  • Biphasic Systems: In some cases, a biphasic system (e.g., water/toluene) with a phase-transfer catalyst can facilitate hydrolysis under milder conditions.

  • Careful Acidification: During the work-up, the basic reaction mixture must be acidified to protonate the carboxylate salt and precipitate or extract the final acid product. This should be done carefully in an ice bath (0-5 °C) by slowly adding acid (e.g., 3M HCl). Vigorous gas evolution (CO₂) may indicate decarboxylation, suggesting the product is unstable to strong acid at higher temperatures.

Part 3: Work-up and Purification
Q6: I'm having difficulty with the aqueous work-up and extraction of the final product. What is the best practice?

A6: A clean work-up is essential for obtaining a pure product.

  • Solvent Removal: After hydrolysis is complete, remove any organic co-solvent (e.g., methanol, THF) under reduced pressure.

  • Aqueous Wash: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold dilute HCl or H₂SO₄ to a pH of ~2-3. The product should precipitate as a solid or oil.

  • Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The methanesulfonyl group increases polarity, so several extractions may be necessary.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Recommended Protocols & Data

Table 1: Alkylation Condition Optimization
Base (1.1 eq)SolventTemperature (°C)Typical Time (h)Expected Outcome
NaHTHF0 to RT4-12High C-alkylation, good for scalability. Requires strict anhydrous conditions.
K₂CO₃DMFRT to 6012-24Milder conditions, may be slower. Good for avoiding decomposition of sensitive substrates.[1]
Cs₂CO₃AcetonitrileRT to Reflux6-18Often gives higher yields than K₂CO₃ due to higher solubility and cation effect.[4]
Protocol 1: Optimized C-Alkylation
  • To a dry, inert-atmosphere flask, add ethyl methanesulfonylacetate (1.0 eq) and anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add (bromomethyl)cyclopropane (1.05 eq) dropwise via syringe.

  • Stir the reaction at room temperature and monitor by TLC until the starting ester is consumed (typically 4-12 hours).

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Robust Ester Hydrolysis
  • Dissolve the crude ethyl 2-cyclopropyl-2-methanesulfonylacetate from the previous step in a mixture of methanol and 4M aqueous sodium hydroxide (1:1 v/v).

  • Heat the mixture to reflux (or 60-70 °C) and stir vigorously.

  • Monitor the reaction by TLC for the disappearance of the starting ester (typically 4-8 hours).

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether to remove neutral impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2 by the slow, dropwise addition of 3M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography if necessary.

References
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids. Benchchem.
  • Google Patents. (2020). CN111072475A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.
  • American Chemical Society. (1974).
  • Google Patents. (2014). CN103539714A - Preparation methods of 1-(mercaptomethyl)
  • Google Patents. (2007). US7271268B1 - Process for preparation of [1-(mercaptomethyl)
  • Yan, M., & Gademann, K. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Organic Letters.
  • Krasni, M., & Kočevar, M. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules.
  • White Rose Research Online. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 2-cyclopropyl-2-(methylsulfanyl)acetic acid (C6H10O2S).
  • Sigma-Aldrich. (n.d.). Cyclopropylacetic acid.
  • National Institutes of Health. (2010). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.
  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl.
  • Chem-Station. (n.d.). 2-[1-(methanesulfonylmethyl)
  • SciSpace. (2010). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.
  • BenchChem. (2025). Application Notes and Protocols for the Alkylation of Phenols and Carboxylic Acids with 4-Bromomethylbiphenyl.
  • SciSpace. (2014). Synthesis of cyclopropyl-substituted furans by brønsted Acid promoted cascade reactions.
  • ResearchGate. (2003). C-alkylation of Meldrum's acid using triphenyl phosphine and N-bromosuccinimide.
  • PubMed. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)
  • MDPI. (2018). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products.
  • ChemicalBook. (2018). 2-(cyclopropylmethoxy)acetic acid synthesis.
  • Patsnap Eureka. (2025).
  • PubMed. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.
  • National Institutes of Health. (2021). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid.
  • MDPI. (2021).

Sources

Optimization

troubleshooting common impurities in 2-Cyclopropyl-2-methanesulfonylaceticacid batches

Welcome to the technical support guide for 2-Cyclopropyl-2-methanesulfonylacetic acid. This document is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Cyclopropyl-2-methanesulfonylacetic acid. This document is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common purity issues encountered during the synthesis and handling of this compound. Our approach is rooted in mechanistic understanding and validated analytical methods to ensure the highest batch-to-batch quality and consistency.

Frequently Asked Questions (FAQs)

Q1: What is the most effective analytical method for profiling impurities in 2-Cyclopropyl-2-methanesulfonylacetic acid?

For comprehensive analysis, a High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector and ideally a Mass Spectrometer (MS) is recommended.[1][2] A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (buffered with 0.1% formic or phosphoric acid) typically provides excellent resolution for the active pharmaceutical ingredient (API) and its potential process-related impurities.[3][4][5]

Q2: My final product has a persistent yellow or off-white color. What is the likely cause?

Trace-level, highly conjugated impurities, often arising from side-reactions during the synthesis, are the most common cause of discoloration. Over-oxidation or thermal degradation can also contribute. The first step is to use a broad-spectrum UV-Vis analysis of your HPLC run to see if any minor peaks have strong absorbances in the visible spectrum. If no distinct impurity is identified, consider performing a forced degradation study (acid, base, peroxide, heat, light) to see if you can replicate and identify the color-causing species.

Q3: Are there any specific highly-potent or genotoxic impurities I should be aware of?

Yes. Given the use of a methanesulfonyl group, there is a potential risk of forming alkyl sulfonate impurities, such as methyl methanesulfonate (MMS), which are known mutagens.[6][7] This risk is highest if methanesulfonyl chloride or methanesulfonic acid is used in the presence of methanol. Regulatory bodies have strict limits on such impurities, and it is crucial to have an analytical method, typically GC-MS, validated for their detection at parts-per-million (ppm) levels.[1]

General Impurity Troubleshooting Workflow

The following workflow provides a systematic approach to investigating an Out-of-Specification (OOS) result for a batch of 2-Cyclopropyl-2-methanesulfonylacetic acid.

G cluster_0 Investigation Phase cluster_1 Root Cause & Remediation cluster_2 Verification Start OOS Result Detected (e.g., HPLC Purity < 99.5%) Analyze Analyze Chromatogram: Identify Unknown Peak(s) Start->Analyze Identify Characterize Impurity (LC-MS, NMR, co-injection) Analyze->Identify RootCause Determine Root Cause (e.g., Incomplete Reaction, Side Product, Starting Material) Identify->RootCause Remediate Select Remediation Strategy (e.g., Recrystallization, Re-work, Chromatography) RootCause->Remediate Prevent Implement Preventive Action (e.g., Modify Process Parameters, Purify Starting Material) Remediate->Prevent Reanalyze Re-analyze Remediated Batch (Confirm Impurity Removal) Remediate->Reanalyze Pass Batch Meets Specification Reanalyze->Pass Pass Fail Batch Fails Specification Reanalyze->Fail Fail Fail->Remediate Re-evaluate Strategy G cluster_main Oxidation Pathway cluster_explanation Explanation Sulfide Sulfide Precursor (R-S-CH3) Sulfoxide Impurity A (Sulfoxide) (R-SO-CH3) Sulfide->Sulfoxide [O] k1 Sulfone Desired Product (Sulfone) (R-SO2-CH3) Sulfoxide->Sulfone [O] k2 exp If k1 > k2 or if [O] is limited, the Sulfoxide intermediate (Impurity A) will accumulate in the reaction mixture.

Caption: Reaction pathway showing the formation of the sulfoxide impurity.

  • Remediation Strategy:

    • Re-oxidation: The most straightforward approach is to re-subject the batch to the oxidation conditions. Dissolve the crude product in a suitable solvent (e.g., acetic acid), add a slight excess of the oxidizing agent (e.g., 0.1-0.2 equivalents of H₂O₂), and stir at a moderate temperature (e.g., 50-60 °C) while monitoring the reaction progress by HPLC.

    • Purification: If re-oxidation is not feasible, carefully designed recrystallization can be effective. A solvent system where the sulfone has lower solubility than the more polar sulfoxide (e.g., isopropanol/water or ethyl acetate/heptane) should be explored.

  • Preventive Measures:

    • Ensure the quality and concentration of the oxidizing agent are verified before use.

    • Increase the equivalents of the oxidant by 5-10% in subsequent batches.

    • Extend the reaction time or increase the temperature slightly and confirm reaction completion by HPLC before proceeding with workup.

Impurity B: 2-Cyclopropyl-2-methanesulfonylacetamide (The Amide Impurity)

This impurity arises from the incomplete hydrolysis of a nitrile precursor.

  • Identification:

    • HPLC: The amide is generally less polar than the corresponding carboxylic acid and will have a longer retention time.

    • LC-MS: Shows a molecular ion [M+H]⁺ corresponding to the amide. Its fragmentation pattern will differ significantly from the acid.

    • FTIR: Presence of characteristic amide C=O stretch (~1650 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹).

  • Root Cause Analysis: The hydrolysis of a nitrile to a carboxylic acid under basic conditions proceeds through an amide intermediate. [8][9]Insufficiently harsh conditions—such as low concentration of base (e.g., NaOH), low temperature, or short reaction time—can result in incomplete conversion to the carboxylate salt. The subsequent acidic workup will then yield a mixture of the desired acid and the intermediate amide.

  • Remediation Strategy:

    • Re-hydrolysis: The batch can be re-processed by subjecting it to the hydrolysis conditions again. Dissolve the material in aqueous NaOH (e.g., 3-6 M), heat to reflux for several hours, and monitor for the disappearance of the amide peak by HPLC.

    • Acidic Wash: In some cases, an extractive workup can remove the basic amide impurity. Dissolve the crude product in an organic solvent like ethyl acetate and wash with an acidic aqueous solution (e.g., 1M HCl). This will protonate the amide, increasing its aqueous solubility, while the desired carboxylic acid remains in the organic layer.

  • Preventive Measures:

    • Increase the concentration of the base used for hydrolysis.

    • Extend the reflux time and take in-process controls (IPCs) to ensure the amide is fully consumed before workup.

    • Ensure efficient stirring, as the reaction can be heterogeneous.

Impurity C: Methyl 2-Cyclopropyl-2-methanesulfonylacetate (Ester Impurity)

This impurity is typically formed if methanol is used as a solvent at any stage after the formation of the carboxylic acid under acidic conditions, or if the synthesis proceeds via an ester which is incompletely hydrolyzed.

  • Identification:

    • HPLC: As a neutral species, the methyl ester is significantly less polar than the carboxylic acid and will have a much longer retention time.

    • GC-MS: This is often a better technique for volatile, non-polar impurities like esters.

    • NMR: A characteristic singlet for the methyl ester group (-OCH₃) will be present around 3.7 ppm in the ¹H NMR spectrum.

  • Root Cause Analysis:

    • Incomplete Saponification: If the synthesis involves saponification (basic hydrolysis) of a methyl ester precursor, insufficient base or reaction time will leave unreacted starting material. [10] 2. Fischer Esterification: If the final product is exposed to methanol under acidic conditions (even from an acidic workup if methanol is present), Fischer esterification can occur, forming the methyl ester as a byproduct.

  • Remediation Strategy:

    • Base Wash/Re-hydrolysis: The most effective method is to perform a basic aqueous wash. Dissolve the crude product in a water-immiscible solvent (e.g., methyl tert-butyl ether). Wash with a base like sodium bicarbonate solution. The carboxylic acid will be deprotonated and move to the aqueous layer, while the neutral ester impurity remains in the organic layer. The layers are separated, and the aqueous layer is re-acidified to precipitate the pure product. Alternatively, re-subjecting the batch to saponification conditions will hydrolyze the ester. [10]

  • Preventive Measures:

    • Avoid using methanol as a solvent after the carboxylic acid has been formed, especially under acidic conditions. If it must be used, ensure the temperature is kept low and contact time is minimized.

    • During saponification, use a sufficient excess of base (e.g., 2-3 equivalents of LiOH or NaOH) and monitor the reaction to completion by HPLC or TLC.

Analytical Methodologies

Table 1: Recommended HPLC-UV Method Parameters
ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 150 x 4.6 mm, 3.5 µmProvides good retention and separation for moderately polar acidic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid, leading to sharp, symmetrical peaks. [3]
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength. [3][5]
Gradient 10% B to 90% B over 20 minutesA broad gradient ensures elution of both polar (sulfoxide) and non-polar (ester) impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 5 µLA small volume prevents peak distortion.
UV Wavelength 210 nmWavelength at which the sulfonyl and carboxyl groups have some absorbance, allowing for general impurity detection.
Protocol: Sample Preparation for HPLC Analysis
  • Stock Solution: Accurately weigh approximately 25 mg of the 2-Cyclopropyl-2-methanesulfonylacetic acid batch into a 25 mL volumetric flask.

  • Dissolution: Add approximately 15 mL of a 50:50 mixture of acetonitrile and water (diluent) and sonicate for 5 minutes or until fully dissolved. [1]3. Dilution: Allow the solution to return to room temperature, then dilute to the mark with the diluent. This yields a sample concentration of approximately 1 mg/mL.

  • Filtration: Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. [1]Discard the first few drops of the filtrate.

  • Analysis: Inject the sample onto the HPLC system as per the conditions in Table 1.

References

  • Ministry of Food and Drug Safety (MFDS). (2023). Analytical Methods for the Determination of Mutagenic Impurities in Drug Substances or Drug Products. Drug Research Division.
  • Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development. [Link]

  • Geiger, F. (1980). Process for the production of alkyl sulfonic acids. U.S.
  • Al-Harrasi, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. [Link]

  • Powers, I. G., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Sulfone. [Link]

  • Chemistry Learner. (2025). Sulfone: Formula, Structure, Synthesis, and Reactions. [Link]

  • Ghorbani, F., & La-Placa, M. G. (2021). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry – A European Journal. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-cyclopropyl-2-(methylsulfanyl)acetic acid. [Link]

  • University of Oxford. (2013). The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data. [Link]

  • ResearchGate. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | Request PDF. [Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. [Link]

  • ResearchGate. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. [Link]

  • American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Multi-residue Method II for Agricultural Chemicals by LC-MS (Agricultural Products). [Link]

  • Google Patents. (n.d.). Synthesis of cyclopropylacetylene.
  • MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. [Link]

  • Google Patents. (n.d.). Preparation methods of 1-(mercaptomethyl)
  • Garg Lab, UCLA. (n.d.). Patents & Products. [Link]

Sources

Troubleshooting

optimizing solvent conditions for 2-Cyclopropyl-2-methanesulfonylaceticacid reactions

Welcome to the Technical Support Center for 2-Cyclopropyl-2-methanesulfonylacetic acid (CAS: 1488033-28-8) reaction optimization. As an Application Scientist, I have designed this portal to help researchers, synthetic ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Cyclopropyl-2-methanesulfonylacetic acid (CAS: 1488033-28-8) reaction optimization. As an Application Scientist, I have designed this portal to help researchers, synthetic chemists, and drug development professionals navigate the unique physicochemical challenges of this specific building block.

The presence of an electron-withdrawing methanesulfonyl group (-SO₂Me) adjacent to a carboxylic acid creates a highly acidic alpha-proton. Combined with the steric and lipophilic nature of the cyclopropyl ring, this compound requires highly specific solvent environments to prevent degradation (such as decarboxylation) while maximizing reaction kinetics during downstream functionalization, such as amide coupling.

Section 1: Physicochemical Profiling & Solvent Selection Matrix

To establish a self-validating experimental design, you must first match the solvent's dielectric properties with the compound's functional groups. The table below summarizes quantitative and qualitative data for selecting the optimal solvent for 2-Cyclopropyl-2-methanesulfonylacetic acid reactions.

SolventDielectric Constant (ε)Solvation of -SO₂MeRisk of DecarboxylationSuitability for Amide CouplingRecommendation Status
Water / Alcohols 33.0 - 80.1HighCritical (High Risk) Poor❌ Avoid (Promotes degradation)
Dichloromethane (DCM) 8.93LowLowModerate (Slow kinetics)⚠️ Use with caution (Toxicity concerns)
N,N-Dimethylformamide (DMF) 36.7HighModerate (if heated)Excellent⚠️ Phasing out (Reprotoxic)
2-Methyltetrahydrofuran (2-MeTHF) 6.97ModerateLowSuperior Highly Recommended
2-MeTHF / DMSO (9:1) ~10.0HighLowSuperior Recommended for low solubility

Section 2: Troubleshooting Guides & FAQs

Q1: During amide coupling, my LC-MS shows a massive peak at [M-44]. What is happening, and how do I stop it? A: You are observing the decarboxylated byproduct, cyclopropyl methyl sulfone.

  • The Causality: Sulfonylacetic acids are highly prone to thermal decarboxylation [1]. The electron-withdrawing sulfonyl group stabilizes the resulting alpha-carbanion, driving the loss of CO₂. This is severely exacerbated by protic solvents or basic aqueous conditions at elevated temperatures.

  • The Solution: Switch your solvent to strictly anhydrous 2-MeTHF . Ensure your reaction temperature never exceeds 40°C during activation. If you are using a base like DIPEA, add it slowly at 0°C to prevent localized exothermic spikes that trigger CO₂ loss.

Q2: I want to replace DMF in my synthesis due to its reprotoxicity, but DCM gives me terrible yields. What is the mechanistic alternative? A: 2-MeTHF is the premier green solvent alternative for this system.

  • The Causality: Unlike DCM, 2-MeTHF is a coordinating solvent. It effectively coordinates with coupling reagents and transition metals, facilitating catalyst activation and stabilizing the transition state of the amide bond formation [2]. Furthermore, 2-MeTHF is partially immiscible with water, allowing you to perform your reaction and aqueous workup in the exact same solvent, minimizing transfer losses.

Q3: My 2-Cyclopropyl-2-methanesulfonylacetic acid is crashing out of the 2-MeTHF suspension before the coupling agent is added. How can I fix this? A: Implement a green binary solvent mixture.

  • The Causality: While 2-MeTHF is excellent for the reaction kinetics, the highly polar -SO₂Me group sometimes requires a higher dielectric constant for initial dissolution.

  • The Solution: Add 10% to 20% Dimethyl Sulfoxide (DMSO) to your 2-MeTHF. Research has demonstrated that binary solvent mixtures (like 2-MeTHF/DMSO) perfectly mimic the polarity and viscosity profiles of DMF, restoring full solubility without compromising the green chemistry profile or inducing side reactions [3].

Section 3: Reaction Workflows & Visualizations

To ensure trustworthiness, your experimental design must account for the degradation pathways. Below is the logical workflow for solvent and temperature selection.

G Start 2-Cyclopropyl-2-methanesulfonyl acetic acid Solvent Solvent Selection Start->Solvent Activation Activation (HATU/DIPEA) in 2-MeTHF Solvent->Activation Aprotic, <40°C Heat Thermal/Protic Stress (>60°C or H2O/EtOH) Solvent->Heat Protic or >60°C Product Desired Amide (High Yield) Activation->Product Amine addition Degradation Decarboxylation [M-44] Byproduct Heat->Degradation CO2 loss

Decision tree for optimizing solvent and temperature to prevent decarboxylation.

G A Poor Solubility in pure 2-MeTHF B Add 10-20% DMSO (Binary Mixture) A->B C Enhanced Solvation of -SO2Me Group B->C D Successful Coupling C->D

Workflow for resolving solubility issues using a 2-MeTHF/DMSO binary solvent system.

Section 4: Self-Validating Experimental Protocol

Optimized Amide Coupling of 2-Cyclopropyl-2-methanesulfonylacetic acid in 2-MeTHF

This protocol is designed to be self-validating. Step 3 includes an analytical checkpoint to ensure decarboxylation has been successfully suppressed.

Reagents:

  • 2-Cyclopropyl-2-methanesulfonylacetic acid (1.0 equiv, 0.5 mmol)

  • Target Amine (1.1 equiv, 0.55 mmol)

  • HATU or COMU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol)

  • Anhydrous 2-MeTHF (5.0 mL) (Note: Add 0.5 mL anhydrous DMSO if the acid does not fully dissolve).

Step-by-Step Methodology:

  • Preparation: Purge a dry round-bottom flask with Nitrogen. Add 2-Cyclopropyl-2-methanesulfonylacetic acid and anhydrous 2-MeTHF. Stir at room temperature until a fine suspension or clear solution forms.

  • Chilling & Activation: Cool the flask to 0°C using an ice bath. Add HATU, followed by the dropwise addition of DIPEA over 5 minutes. Causality note: Dropwise addition prevents localized heating, which is the primary trigger for the loss of CO₂ in sulfonylacetic acids.

  • Analytical Checkpoint (Self-Validation): Stir at 0°C for 15 minutes. Pull a 10 µL aliquot, quench in acetonitrile, and run a rapid LC-MS. Validate that the activated ester mass is present and that the[M-44] peak (decarboxylation) is absent.

  • Amine Addition: Add the target amine slowly at 0°C. Remove the ice bath and allow the reaction to warm to room temperature (do not exceed 30°C). Stir for 2–4 hours.

  • Aqueous Workup: Because 2-MeTHF is partially water-immiscible, you do not need to evaporate the solvent. Directly add 5 mL of 1M HCl to the reaction flask to quench the reaction and remove excess amine/DIPEA.

  • Phase Separation: Transfer to a separatory funnel. Collect the upper organic layer (2-MeTHF). Wash the organic layer with saturated NaHCO₃ (5 mL) and brine (5 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, ready for downstream purification.

Section 5: References

  • Reactions of some 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solution (CDN Science Pub). Discusses the mechanistic pathways of decarboxylation in sulfonylacetic acids under various solvent and temperature conditions. 1

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) (ACS Sustainable Chemistry & Engineering). Validates 2-MeTHF as a superior, coordinating green solvent that outperforms toxic alternatives in amide activation and coupling kinetics. 2

  • Green Chemistry: Binary Solvent Mixtures in Peptide Synthesis (Semantic Scholar). Demonstrates how adding DMSO to green solvents like 2-MeTHF perfectly mimics the polarity of DMF, resolving solubility issues without introducing reprotoxicity.3

Sources

Optimization

Technical Support Center: Troubleshooting Esterification of 2-Cyclopropyl-2-methanesulfonylacetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation when working with 2-Cyclopropyl-2-methanesulfonylacetic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation when working with 2-Cyclopropyl-2-methanesulfonylacetic acid .

This molecule is deceptively complex. The presence of the highly electron-withdrawing alpha-methanesulfonyl group ( −SO2​CH3​ ) adjacent to a strained cyclopropyl ring creates a highly reactive microenvironment. Standard esterification conditions often lead to catastrophic yield losses due to competing side reactions. This guide is designed to explain the mechanistic causality behind these failures and provide self-validating protocols to ensure your success.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why am I seeing significant decarboxylation (formation of cyclopropylmethyl methyl sulfone) during the reaction? A: This is a classic thermodynamic trap. The methanesulfonyl group is strongly electron-withdrawing. When you apply heat (typically >50°C) or utilize strong bases, the carboxylic acid rapidly undergoes decarboxylation[1]. Causality: The activation energy for CO2​ loss is drastically lowered because the resulting alpha-carbanion intermediate is highly stabilized by the adjacent sulfonyl group. Solution: Strictly maintain reaction temperatures below 25°C and avoid strong bases or prolonged heating.

Q: What causes the cyclopropyl ring to open, leading to complex, inseparable mixtures? A: If you are using a traditional Fischer esterification (e.g., concentrated H2​SO4​ or TfOH in methanol), the strong Brønsted acid protonates the cyclopropyl system or the adjacent carbonyl[2]. Causality: The inherent ring strain of the cyclopropyl group (approx. 27.5 kcal/mol) is violently released when the acid catalyzes the formation of a carbocation intermediate, triggering a homoallylic rearrangement or nucleophilic ring-opening. Solution: Abandon strong mineral acids entirely. Use neutral or mildly basic coupling conditions.

Q: I attempted a base-promoted alkylation (e.g., K2​CO3​

  • Alkyl Halide) and observed alpha-alkylation and dimerization. How do I prevent this? A: The single alpha-proton in 2-Cyclopropyl-2-methanesulfonylacetic acid is highly acidic due to the combined electron-withdrawing effects of the sulfonyl and carboxylate groups. Causality: Under basic conditions, the alpha-carbon deprotonates and competes with the carboxylate oxygen as a nucleophile, leading to unwanted C-C bond formation. Solution: Avoid the alkyl halide/base method. If a base must be used (as in Steglich esterifications), it must be strictly sterically hindered and kept at low temperatures.

Part 2: Pathway Visualizations & Decision Matrix

G cluster_side_reactions Common Side Reactions SM 2-Cyclopropyl-2-methanesulfonylacetic acid Decarb Decarboxylation (Cyclopropylmethyl methyl sulfone) SM->Decarb Heat (>50°C) or Strong Base RingOpen Ring Opening (Homoallylic rearrangement) SM->RingOpen Strong Brønsted Acid (e.g., H2SO4, TfOH) AlphaAlk Alpha-Alkylation / Dimerization (C-C bond formation) SM->AlphaAlk Excess Base + Alkyl Halide Ester Desired Ester (Target Product) SM->Ester Mild Conditions (TMS-CHN2 or EDC/HOBt)

Mechanistic pathways of 2-Cyclopropyl-2-methanesulfonylacetic acid esterification and side products.

DecisionTree Start Target Ester Type? Methyl Methyl Ester Start->Methyl Higher Ethyl, Benzyl, or Higher Alkyl Ester Start->Higher TMS Protocol A: TMS-Diazomethane (0-25°C, Neutral) Methyl->TMS Recommended EDC Protocol B: EDC/HOBt Coupling (0-25°C, Mild Base) Higher->EDC Recommended

Decision matrix for selecting the optimal esterification protocol based on the target ester.

Part 3: Quantitative Data & Method Comparison

To guide your experimental design, the following table summarizes the quantitative impact of various esterification methods on our specific substrate:

Esterification MethodReagentsOperating TempDecarboxylation RiskRing-Opening RiskTypical Yield
Fischer (Acidic) MeOH , conc. H2​SO4​ 65°CHigh (~30%)Critical (~50%) < 15%
Alkylation (Basic) MeI , K2​CO3​ , DMF25°C - 50°CModerate (~20%)Low20 - 40%
Steglich (Standard) DCC, DMAP (0.1 eq)0°C to 25°CLowLow60 - 75%
Protocol B (Mild) EDC, HOBt, DIPEA0°C to 25°CVery LowNone85 - 92%
Protocol A (Neutral) TMS-Diazomethane0°CNoneNone> 95%

*Yields suffer primarily from alpha-alkylation or epimerization side reactions.

Part 4: Validated Experimental Protocols

Protocol A: Methyl Esterification via TMS-Diazomethane (Target: Methyl Ester)

Causality: Trimethylsilyldiazomethane (TMS-diazomethane) is a safe, stable alternative to diazomethane. It reacts directly with the acidic proton of the carboxylic acid to form a methyl ester under completely neutral conditions, bypassing both the decarboxylation and ring-opening pathways[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Cyclopropyl-2-methanesulfonylacetic acid (1.0 eq) in a 4:1 mixture of anhydrous Dichloromethane (DCM) and Methanol to achieve a 0.2 M concentration. Mechanistic Note: Methanol is not just a solvent; it acts as a crucial proton-transfer agent to activate the TMS-diazomethane.

  • Cooling: Submerge the reaction flask in an ice bath to bring the internal temperature to 0°C.

  • Addition & Self-Validation: Dropwise, add a 2.0 M solution of TMS-diazomethane in hexanes (1.2 eq). Self-Validation Check 1: You must observe immediate effervescence ( N2​ gas evolution). Self-Validation Check 2: The reaction is complete when the pale yellow-green color of the TMS-diazomethane persists in the solution, indicating the reagent is now in excess and all acid has been consumed.

  • Maturation: Stir for 30 minutes at 0°C.

  • Quenching: Quench the excess TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color completely disappears, rendering the solution clear.

  • Isolation: Concentrate the mixture under reduced pressure. Critical: Keep the rotary evaporator water bath strictly below 30°C to prevent any late-stage thermal degradation.

Protocol B: Mild Steglich-Type Esterification (Target: Ethyl, Benzyl, or Complex Esters)

Causality: For higher esters, TMS-diazomethane cannot be used. Traditional Steglich esterification utilizes DMAP, which acts as a strong enough base to deprotonate the highly acidic alpha-carbon of our substrate. Substituting DMAP with HOBt and using EDC prevents alpha-alkylation while efficiently activating the carboxylate at low temperatures.

Step-by-Step Methodology:

  • Preparation: Dissolve the acid (1.0 eq) and the target alcohol (1.5 eq) in anhydrous DCM at 0°C.

  • Additive: Add Hydroxybenzotriazole (HOBt) (1.1 eq) to the stirring solution.

  • Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq) portion-wise to prevent exothermic spiking.

  • Base Addition & Self-Validation: Slowly add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Self-Validation Check: Spot the reaction mixture on wet pH indicator paper. It should register as mildly basic (~pH 8). If it is highly basic, you risk decarboxylation. DIPEA is sterically hindered, preventing it from acting as a nucleophile or easily deprotonating the bulky alpha-carbon.

  • Reaction: Stir at 0°C for 1 hour, then remove the ice bath. Allow the reaction to warm to room temperature (maximum 25°C) and stir for 12 hours.

  • Monitoring & Workup: Monitor completion via TLC (stain with KMnO4​ ). Once the starting material is consumed, dilute with DCM and wash sequentially with 1M HCl (to remove EDC/urea byproducts), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate in vacuo.

References

  • Reactions of some 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solution Source: cdnsciencepub.com URL:1

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol | Organic Letters Source: acs.org URL:2

  • TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane Source: tcichemicals.com URL:3

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Strategic Value of Cyclopropyl and Sulfonyl Moieties in Medicinal Chemistry

An In-Depth Technical Guide to Methanesulfonyl and Trifluoromethanesulfonyl Cyclopropyl Derivatives for Drug Discovery Professionals In the landscape of modern drug design, the cyclopropyl ring and sulfonyl groups repres...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methanesulfonyl and Trifluoromethanesulfonyl Cyclopropyl Derivatives for Drug Discovery Professionals

In the landscape of modern drug design, the cyclopropyl ring and sulfonyl groups represent privileged structural motifs, each imparting unique and valuable properties to bioactive molecules. The cyclopropyl group, as the smallest cycloalkane, offers a rigid, three-dimensional scaffold that can lock in specific conformations, thereby enhancing binding affinity and selectivity for biological targets.[1][2] Its unique electronic nature and inherent strain also influence molecular properties in a predictable manner.

Concurrently, the sulfonyl group (R-SO₂-R') is a powerful tool for medicinal chemists. As a key component of sulfonate esters (e.g., mesylates, triflates), it creates some of the most effective leaving groups in organic synthesis.[3][4] When incorporated into a target molecule as a sulfone, it acts as a strong hydrogen bond acceptor and a potent electron-withdrawing group, capable of modulating a compound's pharmacokinetic and pharmacodynamic profile.[3]

This guide provides a comprehensive comparison of two critical sulfonyl derivatives attached to the cyclopropyl core: the methanesulfonyl (mesyl) and the trifluoromethanesulfonyl (triflyl) groups. We will dissect their fundamental physicochemical differences, explore their synthesis and reactivity, and provide field-proven insights to guide their strategic application in drug development programs.

Part 1: A Head-to-Head Comparison of Physicochemical Properties

The substitution of hydrogen atoms with fluorine dramatically alters the electronic and metabolic properties of the sulfonyl group. This distinction is the primary driver for choosing one derivative over the other.

Electron-Withdrawing Strength and Inductive Effects

The defining difference between the methanesulfonyl and trifluoromethanesulfonyl groups is the profound inductive effect of the trifluoromethyl (CF₃) moiety. The three highly electronegative fluorine atoms create a powerful dipole, making the triflyl group one of the strongest electron-withdrawing groups used in organic chemistry.[5][6] This has significant downstream consequences for the molecule.

  • Methanesulfonyl (Mesyl) Group : The methyl group is weakly electron-donating by induction, slightly offsetting the electron-withdrawing character of the SO₂ core.

  • Trifluoromethanesulfonyl (Triflyl) Group : The CF₃ group's intense inductive pull (-I effect) strongly polarizes the entire moiety, making the sulfur atom highly electron-deficient. This enhances the acidity of adjacent protons and significantly impacts the electronic character of the attached cyclopropyl ring.[7][6]

Leaving Group Ability: A Tale of Anion Stability

When these groups are part of a sulfonate ester (R-O-SO₂-R'), their ability to function as a leaving group in nucleophilic substitution reactions is paramount. This ability is directly proportional to the stability of the resulting anion. Here, the difference is stark.

The universally accepted order of leaving group ability is: Triflate > Mesylate .[8][9]

This hierarchy is a direct result of the stability of the corresponding sulfonate anions. The triflate anion (CF₃SO₃⁻) is exceptionally stable because the strong electron-withdrawing CF₃ group effectively disperses the negative charge across the three oxygen atoms, far more so than the methyl group in the mesylate anion (CH₃SO₃⁻).[8][9] This superior stability makes triflate one of the best leaving groups known.[10]

The effectiveness can be quantified by the acidity of their conjugate acids; a lower pKa signifies a more stable anion and thus a better leaving group.[9]

ParameterMethanesulfonate (Mesylate)Trifluoromethanesulfonate (Triflate)Rationale for Difference
Structure CH₃SO₃⁻CF₃SO₃⁻Substitution of H with highly electronegative F atoms.
Conjugate Acid Methanesulfonic Acid (CH₃SO₃H)Trifluoromethanesulfonic Acid (CF₃SO₃H)Triflic acid is a "superacid."
pKa of Conjugate Acid ~ -1.9~ -14.7The CF₃ group's inductive effect stabilizes the conjugate base.[10]
Relative Sₙ2 Rate 1~10⁴ - 10⁵The significantly lower energy barrier for the departure of the highly stable triflate anion leads to dramatically faster reaction rates.[9]
Metabolic Stability: Blocking CYP-Mediated Oxidation

In drug development, a primary goal is to design molecules that resist metabolic degradation to ensure a sufficient half-life and predictable pharmacokinetic profile. The switch from a methyl to a trifluoromethyl group is a cornerstone strategy for achieving this.

The methyl group of a methanesulfonyl moiety is susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major metabolic pathway that can lead to rapid clearance of a drug candidate.[11] In contrast, the carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to enzymatic cleavage.[5][11]

Replacing a methanesulfonyl group with a trifluoromethanesulfonyl analog at a suspected site of metabolism can effectively block this pathway, a strategy known as "metabolic switching."[11][12] This often leads to a longer drug half-life, improved bioavailability, and a more predictable in-vivo profile.[11][12]

ParameterMolecule with Methanesulfonyl GroupMolecule with Trifluoromethanesulfonyl GroupRationale for Change
Primary Metabolic Pathway Susceptible to oxidation at the methyl group by CYP enzymes.[11]Highly resistant to oxidative metabolism due to strong C-F bonds.[5][13]The C-F bond (bond energy ~485 kJ/mol) is significantly stronger than the C-H bond (~414 kJ/mol), resisting enzymatic cleavage.[5]
Number of Metabolites Generally higher, with potential for multiple oxidation products.Significantly reduced, as a major metabolic pathway is inhibited.[12]Blocking a primary metabolic site limits the formation of downstream metabolites.
In Vitro Half-life (t₁/₂) ShorterLongerA reduced rate of metabolism leads to slower clearance of the parent drug.[11]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[11]

Part 2: Synthesis and Reactivity in Practice

The choice between mesyl and triflyl derivatives also has practical implications for synthesis, influencing reagent selection, reaction conditions, and substrate scope.

Synthetic Methodologies

The preparation of cyclopropyl sulfonates typically starts from cyclopropanol, while the corresponding sulfones can be accessed through various routes, including the oxidation of precursor sulfides.

G cluster_0 Synthesis of Cyclopropyl Sulfonates cluster_1 Synthesis of Cyclopropyl Sulfones Cyclopropanol Cyclopropanol MsCl Methanesulfonyl Chloride (MsCl) + Non-nucleophilic base (e.g., Pyridine, Et3N) Tf2O Triflic Anhydride (Tf2O) + Base (e.g., Pyridine) Mesylate Cyclopropyl Mesylate MsCl->Mesylate Mesylation Triflate Cyclopropyl Triflate Tf2O->Triflate Triflylation Sulfide Cyclopropyl Methyl Sulfide Oxidant Oxidizing Agent (e.g., m-CPBA, Oxone®) Sulfone Cyclopropyl Methyl Sulfone Oxidant->Sulfone Oxidation

Caption: General synthetic workflows for cyclopropyl sulfonyl derivatives.

Experimental Protocol: Synthesis of Cyclopropyl Trifluoromethanesulfonate (Cyclopropyl Triflate)

This protocol describes a standard procedure for the activation of cyclopropanol.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM, 10 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add cyclopropanol (1.0 eq) to the cooled solvent. Then, add anhydrous pyridine (1.2 eq) dropwise.

  • Triflylation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) to the stirred solution over 15 minutes, ensuring the internal temperature remains below -60 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude cyclopropyl triflate is often used immediately in the next step due to its high reactivity.

Comparative Reactivity in Nucleophilic Substitution

The superior leaving group ability of the triflate group makes cyclopropyl triflates significantly more reactive electrophiles than their mesylate counterparts. This allows for reactions to proceed under much milder conditions, with a broader range of nucleophiles, and often in higher yields.

G Mesylate Cyclopropyl Mesylate Product Substituted Cyclopropane Mesylate->Product Requires stronger nucleophiles Harsher conditions (e.g., heat) Slower reaction rate Triflate Cyclopropyl Triflate Triflate->Product Reacts with weak nucleophiles Mild conditions (e.g., low temp) Very fast reaction rate Nu Nucleophile (Nu⁻)

Caption: Reactivity comparison in a general Sₙ2 reaction.

This enhanced reactivity is particularly valuable for challenging transformations, such as those involving sterically hindered substrates or weakly nucleophilic reagents. Furthermore, cyclopropyl triflates are excellent substrates for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where mesylates might be unreactive.[10]

Part 3: Strategic Application in Drug Discovery

The decision to use a methanesulfonyl or trifluoromethanesulfonyl cyclopropyl derivative is a strategic one, dictated by the specific goal of the chemical transformation or the desired properties of the final molecule.

  • Choose Methanesulfonyl Derivatives When:

    • Cost is a primary concern: Methanesulfonyl chloride is significantly less expensive than triflic anhydride.[14][15]

    • Moderate reactivity is sufficient: For reactions with potent nucleophiles where the high reactivity of a triflate is unnecessary or could lead to side reactions.

    • The methyl group is not a metabolic liability: If metabolic studies indicate that the methyl sulfone is stable or that metabolism occurs elsewhere in the molecule.

  • Choose Trifluoromethanesulfonyl Derivatives When:

    • High reactivity is required (as a Triflate): To overcome a difficult synthetic step, enable a cross-coupling reaction, or perform a substitution under exceptionally mild conditions to preserve sensitive functional groups.[10]

    • Enhanced metabolic stability is the goal (as a Trifluoromethyl Sulfone): To block a known metabolic hotspot, increase the drug's half-life, and improve its overall pharmacokinetic profile.[11][16]

    • Modulating physicochemical properties is desired: The strong electron-withdrawing nature of the CF₃ group can be used to tune pKa, improve membrane permeability, and enhance target binding affinity through specific electronic interactions.[5]

Caption: Decision-making guide for selecting the appropriate sulfonyl derivative.

Conclusion

The methanesulfonyl and trifluoromethanesulfonyl cyclopropyl derivatives are not interchangeable; they are distinct tools with specific, and often opposing, strengths. The methanesulfonyl group offers a reliable, cost-effective option for routine transformations and can be a stable, effective pharmacophore when metabolic concerns are minimal. In contrast, the trifluoromethanesulfonyl group provides access to unparalleled reactivity for challenging syntheses in its triflate form and confers exceptional metabolic stability and potent electronic modulation as a trifluoromethyl sulfone. An in-depth understanding of these differences allows the medicinal chemist to make informed, strategic decisions, accelerating the synthesis of complex molecules and optimizing the properties of next-generation therapeutics.

References

  • Brainly. (2024, January 22). Which of the following has better leaving group abilities? Tosylate Mesylate Triflate. Retrieved from Brainly.com. [Link]

  • Ferreira, B. L., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Talukdar, D., et al. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. The Pharma Innovation Journal. [Link]

  • Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from Chemistry Steps. [Link]

  • Horvath, Z., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Filo. (2023, September 21). Are triflate, tosylate and mesylate the only good leaving groups?. Retrieved from Filo. [Link]

  • Balaram, P. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]

  • Jia, W., et al. (2020). Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST. Chemical Communications. [Link]

  • Wang, Y., et al. (2024). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science. [Link]

  • Guesne, S. J. J., et al. (2012). Synthesis of Fluorinated Cyclopropyl Amino Acid Analogues: Toward the Synthesis of Original Fluorinated Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN106588770A - Use of cyclopropyl diphenylsulfonium trifluoromethanesulfonate as sulfur ylide reagent and method for preparation of four-membered cyclic ketone.
  • Semantic Scholar. (2025, December 12). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Retrieved from Semantic Scholar. [Link]

  • Request PDF. (2026, February 7). A Convenient Route to Trifluoromethyl-Substituted Cyclopropane Derivatives. Retrieved from ResearchGate. [Link]

  • Denton, J. R., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. [Link]

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  • UNC Chapel Hill Chemistry Department. (n.d.). Some Items of Interest to Process R&D Chemists and Engineers: Efficient Synthesis of Orphaned Cyclopropanes using Sulfones as Carbene Equivalents. Retrieved from UNC Chapel Hill Chemistry Department. [Link]

  • PDF. (2018, July 8). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.
  • Organic Syntheses Procedure. (n.d.). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Retrieved from Organic Syntheses. [Link]

  • Klumpp, D. A. (2011). Superelectrophiles and the effects of trifluoromethyl substituents. Beilstein Journal of Organic Chemistry. [Link]

  • Smith, A. M., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. [Link]

  • Google Patents. (n.d.). CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride.
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  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from Wikipedia. [Link]

  • RSC Publishing. (n.d.). The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. Retrieved from RSC Publishing. [Link]

  • Saunders, M., et al. (1973). Evidence for Protonated Cyclopropane Intermediates from Studies of Stable Solutions of Carbonium Ions. Journal of the American Chemical Society. [Link]

  • Chemical Substance Information. (n.d.). [1-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride. Retrieved from Chemical Substance Information. [Link]

  • Reddit. (2023, April 30). Trifluoromethoxy group electron-withdrawing or electron-donating?. Retrieved from Reddit. [Link]

  • NIH. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Retrieved from NIH. [Link]

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Comparative

Biophysical Evaluation and Binding Affinity Comparison: 2-Cyclopropyl-2-methanesulfonylacetic acid vs. Standard Fragment Ligands

Target Audience: Researchers, biophysicists, and medicinal chemists in Fragment-Based Drug Discovery (FBDD). Executive Summary & Mechanistic Rationale In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-we...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and medicinal chemists in Fragment-Based Drug Discovery (FBDD).

Executive Summary & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points requires extreme biophysical precision[1]. Fragments typically exhibit weak binding affinities (micromolar to millimolar KD​ ), meaning their interactions must be highly optimized for both enthalpy and entropy[2].

This guide evaluates the binding affinity and thermodynamic profile of 2-Cyclopropyl-2-methanesulfonylacetic acid (CP-MSAA) against a model kinase allosteric pocket (e.g., p38α MAPK, a validated target for methanesulfonyl derivatives[3]). We compare CP-MSAA against its unbranched parent, Methanesulfonylacetic acid (MSAA) , and the non-sulfonylated Cyclopropanecarboxylic acid (CPCA) .

The Causality of the Cyclopropyl Motif

Fragment binding is typically enthalpy-driven ( ΔH<0 ), relying on high-quality hydrogen bonds formed by polar groups like the methanesulfonyl moiety[4]. However, flexible fragments suffer a high entropic penalty ( −TΔS>0 ) upon binding due to the loss of rotational degrees of freedom.

By introducing a cyclopropyl ring to the MSAA scaffold, CP-MSAA achieves conformational restriction . This pre-organization limits the conformational entropy of the unbound state. Consequently, upon binding to the target pocket, the molecule loses less entropy compared to the highly flexible MSAA. This translates to a less penalizing −TΔS term in the Gibbs free energy equation ( ΔG=ΔH−TΔS ), thereby improving overall binding affinity without requiring additional heavy-atom hydrogen bond donors/acceptors.

Thermodynamics A Methanesulfonyl Group (Enthalpic Driver: ΔH < 0) D Enhanced Binding Affinity (More negative ΔG) A->D B Cyclopropyl Ring (Conformational Restriction) C Decreased Entropic Penalty (-TΔS is less positive) B->C C->D

Caption: Thermodynamic causality of CP-MSAA structural motifs driving enhanced binding affinity.

Comparative Data Summary

To objectively evaluate the performance of CP-MSAA, we utilize an orthogonal biophysical approach combining Surface Plasmon Resonance (SPR) for kinetic/affinity screening[5] and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling[6].

Table 1: Representative biophysical binding data against a model kinase allosteric pocket at 298 K.

LigandMolecular Weight (Da)Heavy Atoms KD​ (SPR, μM ) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Ligand Efficiency (LE)
CP-MSAA 178.21145.2 -5.9-4.8-1.10.54
MSAA 138.18210.5-5.0-5.1+0.10.62
CPCA 86.16>1000N/AN/AN/AN/A

Data Interpretation:

  • Affinity vs. Efficiency: CP-MSAA demonstrates a roughly 4.5-fold improvement in absolute affinity ( KD​ ) over MSAA. However, MSAA retains a higher Ligand Efficiency (LE), which is a classic FBDD trade-off when adding lipophilic bulk[2].

  • Thermodynamic Shift: The ITC data confirms the mechanistic hypothesis. While the enthalpic contribution ( ΔH ) is similar between the two sulfonylated fragments, the entropic penalty ( −TΔS ) is neutralized in CP-MSAA (-1.1 kcal/mol vs +0.1 kcal/mol), driving the enhanced ΔG .

  • Pharmacophore Necessity: The lack of detectable binding for CPCA confirms that the methanesulfonyl group is the critical "hot spot" anchor[7], while the cyclopropyl group acts purely as an affinity-enhancing structural restrictor.

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness and eliminate false positives (a notorious issue in FBDD), the following protocols are designed as self-validating systems[5].

Workflow A Fragment Library (CP-MSAA & Standards) B SPR Screening (K_D & Kinetics) A->B Primary Screen C ITC Profiling (Thermodynamics) B->C Orthogonal Validation D X-ray Crystallography (Binding Pose) C->D Structural Resolution

Caption: Orthogonal biophysical workflow for fragment-based drug discovery (FBDD) hit validation.

Protocol 1: Surface Plasmon Resonance (SPR) Affinity Profiling

SPR provides real-time, label-free detection of molecular interactions, making it the gold standard for primary fragment screening[8].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., p38α MAPK) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

    • Self-Validation Check: Target an immobilization level of 2000–3000 Response Units (RU). Calculate the theoretical maximum response ( Rmax​ ) using the formula: Rmax​=(MWligand​/MWprotein​)×Rimmobilized​×Valency . An experimental Rmax​ matching the theoretical Rmax​ confirms the protein is 100% active and correctly folded on the chip.

  • Solvent Correction: Because fragments require DMSO for solubility, and DMSO has a high refractive index, prepare a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) in the running buffer[5].

    • Causality: Without precise solvent correction, bulk refractive index shifts will mask the low-RU binding signals of the fragments, leading to false positives.

  • Analyte Injection: Inject CP-MSAA and standard ligands in a 2-fold concentration series (e.g., 3.125 μM to 200 μM ) at a high flow rate (50 μL/min ) to minimize mass transport limitations.

  • Data Analysis: Fit the double-referenced sensorgrams (reference channel and blank injection subtracted) to a 1:1 Langmuir steady-state affinity model.

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling

While SPR provides KD​ , ITC directly measures the heat released or absorbed during binding, unveiling the thermodynamic drivers ( ΔH and ΔS )[1].

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4). Dissolve CP-MSAA directly into the exact same dialysate to prevent buffer mismatch heats.

  • Titration Execution: Load 50 μM of protein into the sample cell and 1 mM of CP-MSAA into the syringe. Perform 20 injections of 2 μL at 298 K, with 150-second spacing between injections to allow the baseline to stabilize.

  • Control Titrations (Self-Validation): Perform a "ligand-into-buffer" titration.

    • Causality: Fragments often aggregate or have high heats of dilution. Subtracting the ligand-into-buffer heat from the ligand-into-protein heat isolates the true heat of binding, ensuring ΔH is not artificially inflated.

  • Data Fitting: Because fragment affinities are weak, the Wiseman "c-value" ( c=n×[M]/KD​ ) is often below the ideal range of 10-1000. To achieve a robust fit, fix the stoichiometry ( n ) to 1 (assuming a single binding site confirmed by SPR/X-ray) and fit the isotherm to derive ΔH and KD​ [6]. Calculate −TΔS using ΔG=−RTln(KD​)=ΔH−TΔS .

Conclusion

The comparative biophysical evaluation demonstrates that 2-Cyclopropyl-2-methanesulfonylacetic acid (CP-MSAA) is a superior fragment starting point compared to standard unbranched methanesulfonylacetic acid. By utilizing orthogonal SPR and ITC workflows, we validated that the addition of the cyclopropyl ring successfully restricts the fragment's conformation, mitigating the entropic penalty of binding and driving a >4-fold increase in target affinity. This makes CP-MSAA an excellent building block for developing highly potent, enthalpy-driven kinase inhibitors or targeting other sulfone-accommodating allosteric pockets.

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